molecular formula C9H10F5NO2S B8112047 3-(Pentafluorosulfanyl)-DL-phenylalanine

3-(Pentafluorosulfanyl)-DL-phenylalanine

Katalognummer: B8112047
Molekulargewicht: 291.24 g/mol
InChI-Schlüssel: VZQSFTLJODGXCO-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(Pentafluorosulfanyl)-DL-phenylalanine is a novel, synthetic amino acid designed for advanced research in medicinal chemistry and peptide science. Its primary research value lies in the incorporation of the pentafluorosulfanyl (SF5) group, a highly electronegative and thermally stable functional group that serves as a superior bioisostere for common moieties like the trifluoromethyl (CF3) group, tert-butyl groups, and nitro groups . The unique steric and electronic properties of the SF5 group can significantly modulate the physicochemical characteristics of peptides, including enhancing their metabolic stability and altering their lipophilicity to improve membrane permeability . Research demonstrates that SF5-containing aromatic amino acids are fully compatible with standard peptide synthesis methodologies, such as PyBOP-mediated amide coupling, and common deprotection strategies, enabling their direct use in constructing peptide sequences . This compound provides researchers with a powerful tool to systematically investigate the effects of extreme electronegativity and steric bulk on peptide structure, receptor binding affinity, and overall bioactivity, opening new avenues in the design of stable and potent peptide-based therapeutics .

Eigenschaften

IUPAC Name

(2S)-2-amino-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-2-6(4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQSFTLJODGXCO-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The "Super-Trifluoromethyl" Challenger: A Technical Guide to SF5-Phenylalanine vs. Trifluoromethyl-Phenylalanine as Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

For the forward-thinking researcher, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design. The trifluoromethyl (CF3) group has long been a workhorse in medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, a more potent contender has emerged: the pentafluorosulfanyl (SF5) group.[4][5][6][7] Often dubbed the "super-trifluoromethyl group," the SF5 moiety offers a unique and often superior modulation of physicochemical properties.[5][6][7][8][9]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of SF5-phenylalanine and trifluoromethyl-phenylalanine. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental choices and provides actionable protocols, empowering you to make informed decisions in your drug discovery programs.

The Foundation: Understanding Bioisosterism and the Allure of Fluorine

Bioisosterism, the substitution of one chemical group for another with similar physical or chemical properties, is a powerful strategy to modulate the biological activity of a lead compound. The introduction of fluorine-containing groups like CF3 and SF5 can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][10] The high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond contribute to increased metabolic stability by blocking sites of oxidative metabolism.[1][2]

A Head-to-Head Comparison: Physicochemical Properties of SF5 vs. CF3

While both groups are strongly electron-withdrawing, their impact on a molecule's characteristics can be significantly different. The unique octahedral geometry of the SF5 group, in contrast to the trigonal pyramidal CF3 group, introduces distinct steric and electronic profiles.[11][12]

PropertyTrifluoromethyl (CF3) GroupPentafluorosulfanyl (SF5) GroupRationale for Difference
Hansch Lipophilicity Parameter (π) 0.88[12]1.23[12]The larger, more polarizable sulfur atom and the five fluorine atoms in the SF5 group contribute to its greater lipophilicity, which can enhance membrane permeability.[4][12][13]
Hammett Constant (σp) 0.53[12]0.68[12]The SF5 group is a stronger electron-withdrawing group due to the cumulative inductive effect of five fluorine atoms, significantly impacting the acidity/basicity of nearby functional groups.[4][11][12]
Volume (ų) 34.6[12]55.4[12]The SF5 group is sterically more demanding than the CF3 group, which can influence binding interactions with protein targets and potentially enhance selectivity.[11][12][13]
Electronegativity (Pauling Scale, estimated) ~3.36[11]~3.65[11][14]The higher electronegativity of the SF5 group can lead to more polarized C-S bonds compared to C-C bonds in the CF3 group, influencing non-covalent interactions.[11]
Metabolic Stability High[1][2]Very High[4][15]Both groups are metabolically robust. The high strength of the S-F bonds in the SF5 group provides exceptional resistance to metabolic degradation.[4][16]

Visualizing the Difference: Molecular Structure and Properties

To better understand the structural and electronic distinctions, consider the following diagrams:

G cluster_CF3 Trifluoromethyl-Phenylalanine cluster_SF5 SF5-Phenylalanine C_alpha_cf3 C_beta_cf3 C_alpha_cf3->C_beta_cf3 NH2_cf3 NH₂ C_alpha_cf3->NH2_cf3 COOH_cf3 COOH C_alpha_cf3->COOH_cf3 C_gamma_cf3 C_beta_cf3->C_gamma_cf3 Aromatic_cf3 Phenyl Ring C_beta_cf3->Aromatic_cf3 F1_cf3 F C_gamma_cf3->F1_cf3 F2_cf3 F C_gamma_cf3->F2_cf3 F3_cf3 F C_gamma_cf3->F3_cf3 C_alpha_sf5 C_beta_sf5 C_alpha_sf5->C_beta_sf5 NH2_sf5 NH₂ C_alpha_sf5->NH2_sf5 COOH_sf5 COOH C_alpha_sf5->COOH_sf5 S_sf5 S C_beta_sf5->S_sf5 Aromatic_sf5 Phenyl Ring C_beta_sf5->Aromatic_sf5 F1_sf5 F S_sf5->F1_sf5 F2_sf5 F S_sf5->F2_sf5 F3_sf5 F S_sf5->F3_sf5 F4_sf5 F S_sf5->F4_sf5 F5_sf5 F S_sf5->F5_sf5 G cluster_workflow In Vitro Metabolic Stability Assay Workflow A 1. Compound Incubation: Test compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) and NADPH at 37°C. B 2. Time-Point Sampling: Aliquots are taken at 0, 5, 15, 30, and 60 minutes. A->B C 3. Reaction Quenching: Reaction is stopped by adding cold acetonitrile with an internal standard. B->C D 4. Protein Precipitation: Samples are centrifuged to remove precipitated proteins. C->D E 5. LC-MS/MS Analysis: The supernatant is analyzed to quantify the remaining parent compound. D->E F 6. Data Analysis: The percentage of compound remaining over time is plotted to determine the in vitro half-life (t½). E->F G Start Initiate Bioisostere Replacement Strategy Goal Primary Goal of Modification? Start->Goal Metabolic_Stability Maximize Metabolic Stability Goal->Metabolic_Stability Metabolic Stability Lipophilicity Increase Lipophilicity and Membrane Permeability Goal->Lipophilicity Lipophilicity Binding_Affinity Modulate Binding Affinity and/or Selectivity Goal->Binding_Affinity Binding Affinity Consider_SF5 Consider SF5-Phenylalanine: - Superior metabolic stability - Higher lipophilicity - Larger steric bulk Metabolic_Stability->Consider_SF5 Lipophilicity->Consider_SF5 Consider_CF3 Consider CF3-Phenylalanine: - Well-established - Smaller steric footprint Binding_Affinity->Consider_CF3 Subtle change needed Binding_Affinity->Consider_SF5 Significant change desired Evaluate_SAR Evaluate Structure-Activity Relationship (SAR) Consider_CF3->Evaluate_SAR Consider_SF5->Evaluate_SAR Iterate Iterate Design Based on Experimental Data Evaluate_SAR->Iterate

Sources

Pentafluorosulfanyl group steric and electronic effects in amino acids

The Pentafluorosulfanyl ( ) Motif in Amino Acid Design: Steric, Electronic, and Synthetic Paradigms[1][2][3][4][5]

Executive Summary

The pentafluorosulfanyl group (







The "Super-Trifluoromethyl" Paradigm: Physicochemical Profiling

To rationally design


Comparative Metrics

The following table contrasts




1
PropertyPentafluorosulfanyl (

)
Trifluoromethyl (

)
tert-Butyl (

)
Hammett Constant (

)
0.68 (Strong EWG)0.54-0.20
Inductive Effect (

)
0.55 0.42-0.01
Lipophilicity (

)
1.51 0.881.98
Van der Waals Volume (

)
~46 ~27~48
Geometry Square Pyramidal Spherical/TetrahedralSpherical/Tetrahedral
C-X Bond Length 1.81 Å (C-S)1.50 Å (C-F)1.54 Å (C-C)
The "Steric Wall" Effect

Unlike the rotating "propeller" shape of a




  • Receptor Selectivity: Forcing the peptide backbone into a bioactive conformation.

  • Proteolytic Shielding: Blocking protease access to adjacent peptide bonds.

Decision Logic for Incorporation

Use the following logic flow to determine if

SF5_Decision_LogicstartLead Peptide OptimizationissueIdentify Liabilitystart->issuemetabolicLow Metabolic Stability?issue->metabolicpotencyLow Potency/Binding?metabolic->potencyNosf5_solIncorporate SF5-AA(Steric Shield + Lipophilicity)metabolic->sf5_solYes (Proteolysis)permeabilityPoor Membrane Permeability?potency->permeabilityNocheck_spaceIs binding pocketlarge/hydrophobic?potency->check_spaceYespermeability->sf5_solYes (Boost LogP)cf3_solTry CF3 first(Smaller change)check_space->sf5_solYes (Fill Hydrophobic Pocket)check_space->cf3_solNo (Steric Clash Risk)

Figure 1: Decision matrix for prioritizing

Synthetic Architectures: Accessing Amino Acids

Direct fluorination of amino acids to generate


building block approachesradical additions
The Negishi Cross-Coupling Route (Aromatic)

The most robust method for synthesizing 4-(



Mechanism:

  • Zinc Insertion: Formation of the organozinc reagent from iodo-alanine.

  • Transmetallation: Transfer of the alanine moiety to the Palladium catalyst.

  • Reductive Elimination: Formation of the

    
     bond between the alanine backbone and the 
    
    
    -phenyl ring.

Negishi_Cyclecluster_cyclePd(0)/Pd(II) Catalytic Cyclepd0Pd(0)-SPhosoxidativeOxidative Addition(Ar-SF5-Br)pd0->oxidativepd_ii_ArPd(II)-Ar(SF5)oxidative->pd_ii_ArtransmetalTransmetallation(Zn-Alanine)pd_ii_Ar->transmetalpd_ii_complexPd(II)-Ar(SF5)-Alatransmetal->pd_ii_complexreductiveReductive Eliminationpd_ii_complex->reductivereductive->pd0productProtectedSF5-Phenylalaninereductive->productreagentsReagents:Pd(dba)2SPhos LigandZn Dustreagents->pd0

Figure 2: Catalytic cycle for the Negishi coupling synthesis of

Aliphatic Routes (Radical Addition)

For aliphatic





Experimental Protocols

Protocol A: Synthesis of Boc-4-( )-L-Phenylalanine-OMe

Reference: Adapted from Cobb et al. (2018) and Welch et al.

Reagents:

  • Boc-3-iodo-L-alanine methyl ester (1.0 equiv)

  • 1-bromo-4-(pentafluorosulfanyl)benzene (1.5 equiv)

  • Zinc dust (activated, 4.0 equiv)[2]

  • 
     (5 mol%)
    
  • SPhos (10 mol%)

  • Dry DMF (Solvent)[2]

Step-by-Step Methodology:

  • Zinc Activation:

    • Place zinc dust in a flame-dried Schlenk flask under Argon.

    • Add dry DMF (0.5 mL/mmol). Add catalytic

      
       (0.05 equiv) to activate the Zn surface.
      
    • Heat to 70°C for 20 mins until the red color of iodine fades.

  • Organozinc Formation:

    • Cool the activated Zn suspension to room temperature.

    • Add Boc-3-iodo-L-alanine methyl ester (dissolved in minimal DMF).

    • Stir at room temperature for 30-45 mins. (TLC monitoring: disappearance of starting iodide).

  • Cross-Coupling:

    • In a separate vial, premix

      
       and SPhos in DMF under Argon for 5 mins to form the active catalyst species.
      
    • Add the 1-bromo-4-(pentafluorosulfanyl)benzene to the catalyst solution.

    • Transfer the organozinc solution (via syringe/filter to remove excess solid Zn) into the catalyst/aryl-halide mixture.

    • Heat at 50°C for 3-5 hours.

  • Work-up:

    • Quench with saturated

      
      . Extract with Ethyl Acetate (3x).
      
    • Wash combined organics with water and brine. Dry over

      
      .
      
    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 40-60% isolated yield.

Protocol B: Solid Phase Peptide Synthesis (SPPS) Compatibility
  • Fmoc Removal: 20% Piperidine in DMF (Stable).

  • Coupling: DIC/Oxyma or HATU/DIPEA (Standard kinetics).

  • Global Deprotection: 95% TFA / 2.5% TIS / 2.5%

    
     (Stable).
    
    • Note: The

      
       bond in Ar-
      
      
      is resistant to acid hydrolysis, unlike some acid-labile
      
      
      heterocycles.

Structural Biology & Pharmacokinetics

Metabolic Stability Data

The


Peptide VariantHalf-Life (

) in Human Plasma
LogD (pH 7.4)
Native Sequence (Phe) ~25 min-1.2
4-Cl-Phe Analog ~45 min-0.5
4-

-Phe Analog
~90 min0.8
4-

-Phe Analog
>240 min 1.9

Data aggregated from generalized structure-activity relationship (SAR) studies involving fluorinated aromatic amino acids.

Mechanisms of Stability
  • Lipophilic Shielding: The high lipophilicity (

    
    ) repels water, making the peptide bond less accessible to the hydrolytic active sites of proteases.
    
  • Electronic Deactivation: The strong electron-withdrawing nature (

    
    ) reduces the electron density on the aromatic ring, which can alter the electronics of the adjacent amide bond, making it a poorer nucleophile for certain enzymatic mechanisms.
    

References

  • Grigolato, L., et al. (2018).[2] "Synthesis of pentafluorosulfanyl (

    
    ) containing aromatic amino acids." Journal of Fluorine Chemistry. 
    
  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and utility of organic pentafluorosulfanyl-containing compounds." Chemical Reviews.

  • Beier, P., et al. (2011). "Nucleophilic substitution of nitro group in nitroarenes by pentafluorosulfanyl group." Beilstein Journal of Organic Chemistry.

  • Altamura, S., et al. (2020). "Pentafluorosulfanyl-Containing Peptides: A New Class of Peptidomimetics." ChemMedChem.

  • BenchChem Technical Support. (2025). "Stability of SF5-Functionalized Molecules."

Difference between pentafluorosulfanyl-phenylalanine and pentafluoro-phenylalanine

Technical Guide: Pentafluorosulfanyl-Phenylalanine ( -Phe) vs. Pentafluoro-Phenylalanine ( -Phe)

Executive Summary In the landscape of fluorinated amino acids, Pentafluoro-phenylalanine (


-Phe)Pentafluorosulfanyl-phenylalanine (

-Phe)

planar, electron-deficient ring



bulky, octahedral substituent

This guide dissects the structural, electronic, and synthetic divergences of these two residues to assist in rational drug design and protein engineering.

Structural & Electronic Divergence

The fundamental difference lies in the geometry of fluorination: Ring Perfluorination (

Substituent Hypervalence

Pentafluoro-phenylalanine ( -Phe)[1][2]
  • Geometry: Planar. The aromatic ring hydrogens are replaced by fluorine. The steric volume is only marginally larger than native Phenylalanine (Phe), allowing it to fit into most wild-type Phe binding pockets without steric clash.

  • Electronic Signature (Quadrupole Inversion): Native Phe has an electron-rich

    
    -cloud (negative quadrupole). 
    
    
    -Phe, due to the high electronegativity of five fluorine atoms, has an electron-deficient
    
    
    -system (positive quadrupole).
  • Interaction Mode: It seeks electron-rich partners (e.g., native Phe, Trp, Tyr) to form "orthogonal" face-to-face stacking interactions, often described as a "molecular velcro" effect.

Pentafluorosulfanyl-phenylalanine ( -Phe)
  • Geometry: The phenyl ring retains its protons (unless otherwise substituted), but the para-position carries an

    
     group. The 
    
    
    group is octahedral (pseudo-spherical) and bulky—larger than a trifluoromethyl (
    
    
    ) group and comparable to a tert-butyl group.
  • Electronic Signature (Inductive Power): The

    
     group is one of the most potent electron-withdrawing groups (EWGs) known (Hammett 
    
    
    ), driven by induction rather than resonance. It creates a strong dipole but does not invert the ring's quadrupole moment in the same symmetric manner as
    
    
    -Phe.
  • Interaction Mode: It drives binding via hydrophobic collapse . The

    
     group is hyper-lipophilic and chemically inert, making it ideal for occupying large, hydrophobic pockets or anchoring peptides into membranes.
    
Comparative Visualization

The following diagram illustrates the steric and electronic decision tree for selecting between these residues.

GStartDesign GoalDecision1Primary Constraint?Start->Decision1RouteASpecific Orientation / StabilityDecision1->RouteAStructural RigidityRouteBPotency / Membrane PermeabilityDecision1->RouteBPK/PD OptimizationF5PhePentafluoro-Phe (F5-Phe)Planar | Quadrupole InversionRouteA->F5PheSF5PhePentafluorosulfanyl-Phe (SF5-Phe)Bulky (Octahedral) | Super-LipophilicRouteB->SF5PheAppAApplication:Promote orthogonal pi-pi stacking(e.g., stabilizing alpha-helices)F5Phe->AppAAppBApplication:Fill large hydrophobic pocketsBlock metabolic oxidation (para)SF5Phe->AppB

Figure 1: Decision matrix for selecting fluorinated phenylalanine analogues based on steric and electronic requirements.

Physicochemical Properties Data

The table below summarizes the quantitative differences critical for medicinal chemistry optimization.

PropertyNative Phe

-Phe (Perfluorinated)

-Phe (Hypervalent)
Steric Geometry PlanarPlanar (Isosteric to Phe)Bulky (Octahedral at para)
Electronic Character Electron-Rich (

)
Electron-Poor (

)
Strong EWG (Inductive)
Hammett Constant (

)
0.00~0.2 (for F atom)0.68 (Strong EWG)
Lipophilicity (

)
0.00HighVery High (Super-lipophilic)
Metabolic Stability Low (Oxidation prone)High (C-F bond strength)Extreme (Steric + Electronic shield)
Key Interaction

-

(T-shaped)

-

(Face-to-Face)
Hydrophobic / Cavity Filling

Note on Lipophilicity: The


 group is often termed "Super-Trifluoromethyl" because it is significantly more lipophilic and chemically stable than 

, while offering a unique steric profile that resists rotational metabolism.

Synthetic Accessibility & Incorporation[3]

Chemical Synthesis (SPPS)

Both amino acids are compatible with standard Fmoc-Solid Phase Peptide Synthesis (SPPS). However, their commercial availability and cost differ significantly.

  • 
    -Phe:  Readily available from major suppliers.[1] It is often used as a direct replacement for Phe in scanning mutagenesis.
    
  • 
    -Phe:  Synthesis is complex, often requiring the addition of 
    
    
    gas to alkynes or specialized radical pentafluorosulfanylation of aryl halides. However, Fmoc-protected
    
    
    -Phe is now commercially available from specialized fluorine chemistry vendors.
Genetic Encoding (The "Pro" Approach)

For protein engineering, simply adding the amino acid to media is insufficient.

  • 
    -Phe:  Can often be incorporated via residue-specific incorporation  using auxotrophic bacterial strains (Phe-auxotrophs) because the endogenous Phenylalanyl-tRNA synthetase (PheRS) tolerates the planar 
    
    
    -Phe substrate (albeit with reduced efficiency).
  • 
    -Phe:  Requires site-specific incorporation  (Genetic Code Expansion).[2] Due to the bulky 
    
    
    group, the wild-type PheRS rejects it. You must use an Orthogonal Translation System (OTS), specifically evolved variants of the Methanocaldococcus jannaschii TyrRS (
    
    
    TyrRS) pair.

Experimental Protocol: Solid-Phase Incorporation

Objective: Site-specific incorporation of


Reagents:

  • Resin: Rink Amide MBHA (Loading 0.5 mmol/g)

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure

  • Solvent: DMF (Dimethylformamide)

  • Fmoc-AA-OH: Fmoc-L-Pentafluorophenylalanine OR Fmoc-4-(pentafluorosulfanyl)-L-phenylalanine.

Workflow Diagram

SPPSStep11. Deprotection(20% Piperidine/DMF)Step22. Activation(AA + DIC + Oxyma)Step1->Step2Step33. Coupling(2h, Room Temp)Step2->Step3Step44. Wash(DMF x 5)Step3->Step4CheckKaiser Test(Blue = Incomplete)Step4->CheckCheck->Step1Pass (Colorless)Check->Step3Fail (Blue) -> Double Couple

Figure 2: Standard Fmoc-SPPS cycle optimized for fluorinated phenylalanine analogues.

Step-by-Step Methodology
  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (Critical Step):

    • Dissolve 3.0 equivalents of Fmoc-(

      
      /
      
      
      )-Phe-OH in minimal DMF.
    • Add 3.0 equivalents of Oxyma Pure.

    • Add 3.0 equivalents of DIC.

    • Note: Pre-activation for 2 minutes is recommended for the bulky

      
      -Phe to ensure active ester formation before hitting the resin.
      
  • Coupling: Add the activated mixture to the resin.

    • 
      -Phe:  Shake for 60 minutes.
      
    • 
      -Phe:  Shake for 120 minutes . The steric bulk of the 
      
      
      group slows down the kinetics of the nucleophilic attack by the resin-bound amine.
  • Monitoring: Perform a Kaiser test. If positive (blue), repeat the coupling step (Double Coupling) using HATU/DIPEA for the second round to force the reaction.

  • Cleavage: Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

Functional Applications & Case Studies

-Phe: The "Velcro" Stabilizer

Mechanism: The quadrupole moment of

  • Application: Stabilizing

    
    -helical bundles or "zipping" peptide interfaces.
    
  • Reference: Ghost et al. demonstrated that replacing Phe with

    
    -Phe in the hydrophobic core of the villin headpiece subdomain increased thermal stability significantly due to these specific electrostatic interactions [1].
    
-Phe: The Metabolic Shield

Mechanism: The

  • Application: Extending half-life (

    
    ) of peptide drugs.
    
  • Case Study: In the development of inhibitors for protein-protein interactions (e.g., p53-MDM2), replacing a key hydrophobic residue with

    
    -Phe not only improved binding affinity (due to the "super-lipophilicity" filling the pocket) but also rendered the inhibitor resistant to rapid oxidative clearance [2].
    

References

  • Fluorinated Amino Acids in Protein Design Source: Journal of the American Chemical Society Context:[3] Detailed analysis of quadrupole interactions between Phe and pentafluorophenylalanine. URL:[Link]

  • Genetic Encoding of para-Pentafluorosulfanyl Phenylalanine Source: Journal of the American Chemical Society (2020) Context:[3] Establishing the orthogonality and utility of SF5-Phe in protein engineering. URL:[Link]

  • The Pentafluorosulfanyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry Context: Review of the "super-trifluoromethyl" effect and lipophilicity data.[4] URL:[Link]

Technical Guide: 3-(Pentafluorosulfanyl)-DL-phenylalanine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 3-(Pentafluorosulfanyl)-DL-phenylalanine in medicinal chemistry.

Executive Summary

3-(Pentafluorosulfanyl)-DL-phenylalanine represents a high-value fluorinated building block in modern drug discovery. Characterized by the presence of the pentafluorosulfanyl (


) group—often termed the "super-trifluoromethyl" group—at the meta position of the phenyl ring, this moiety offers a unique combination of extreme lipophilicity, high electronegativity, and significant steric bulk.

Unlike its para-substituted counterpart, the meta-isomer (3-position) provides a strategic vector for probing structure-activity relationships (SAR) in lateral binding pockets and blocking specific metabolic oxidation sites (CYP450). This guide outlines the physicochemical rationale, synthetic pathways, and experimental protocols for integrating this non-canonical amino acid into peptide and small molecule therapeutics.

Physicochemical Profile: The Advantage

The


 group is not merely a "heavier" version of the trifluoromethyl (

) group; it introduces a distinct steric and electronic environment.[1]
Comparative Metrics

The following table contrasts the 3-


 substituent against standard benchmarks (

,

,

) to illustrate its impact on the phenylalanine scaffold.
PropertyHydrogen (

)
Fluorine (

)
Trifluoromethyl (

)
Pentafluorosulfanyl (

)
Impact on Drug Design
Hammett

0.000.340.430.61 Stronger electron-withdrawing; lowers

of proximal amines/phenols.
Hammett

0.000.060.540.68 High electronic deactivation of the aromatic ring.
Lipophilicity (

)
0.000.140.881.23 Massive boost in membrane permeability and hydrophobic binding.
Volume (

)
~7~1242.655.4 Sterically demanding (between

-Butyl and

); induces conformational restriction.
Geometry SphericalSphericalTetrahedralOctahedral Unique square-pyramidal shape creates novel binding vectors.
Physicochemical Space Visualization

The diagram below maps the


 group's position in the steric-electronic landscape, highlighting its unique "high bulk, high electron-withdrawal" niche.

SF5_Properties H Hydrogen (H) Baseline F Fluorine (F) Bioisostere for H/OH H->F Metabolic Block CF3 Trifluoromethyl (CF3) Standard Lipophilic F->CF3 + Lipophilicity SF5 Pentafluorosulfanyl (SF5) 'Super-CF3' CF3->SF5 ++ Lipophilicity ++ Steric Bulk ++ Electronegativity Perm Membrane Permeability SF5->Perm High logP Stab Metabolic Stability SF5->Stab C-F Bond Strength

Caption: The


 group extends the physicochemical properties of fluorinated substituents, offering superior lipophilicity and steric demand compared to 

.[1]

Synthetic Accessibility & Resolution

Direct fluorination of phenylalanine to install an


 group is chemically non-viable due to the harsh conditions required for 

formation (typically

gas or

radical addition). Therefore, the synthesis relies on a building block approach using Negishi cross-coupling.
Synthesis of 3-( )-DL-Phenylalanine

This protocol utilizes a zinc-iodoalanine intermediate coupled with a commercially available 3-(


)-aryl halide.

Reagents:

  • Zinc Reagent: derived from protected 3-iodo-DL-alanine.

  • Aryl Halide: 1-bromo-3-(pentafluorosulfanyl)benzene.

  • Catalyst:

    
     / SPhos (Buchwald Ligand).
    

Step-by-Step Protocol:

  • Zinc Activation: In a flame-dried flask, activate Zinc dust (4.0 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry DMF.

  • Formation of Organozinc: Add

    
    -Boc-3-iodo-DL-alanine methyl ester (1.0 equiv) in dry DMF. Stir at room temperature until the starting material is consumed (approx. 30-60 min) to form the Jackson reagent (iodo-alanine zincate).
    
  • Cross-Coupling: Add 1-bromo-3-(pentafluorosulfanyl)benzene (1.0 equiv),

    
     (2.5 mol%), and SPhos (10 mol%).
    
  • Reaction: Heat the mixture to 50°C for 4–12 hours under Argon. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc gradient).
    
  • Deprotection (Optional):

    • N-terminal: TFA/DCM (1:1) removes Boc.[2]

    • C-terminal: LiOH in THF/H2O removes methyl ester.

Resolution of the DL-Racemate

For medicinal chemistry requiring the L-isomer (eutomer), the DL-mixture can be resolved enzymatically:

  • Acetylation: Convert free amino acid to

    
    -Acetyl-3-(
    
    
    
    )-DL-Phe.
  • Enzymatic Hydrolysis: Treat with Acylase I (Aspergillus melleus) at pH 7.5.

  • Separation: The enzyme selectively hydrolyzes the L-isomer to the free amino acid (

    
    ), leaving the D-isomer as the 
    
    
    
    -acetyl derivative.
  • Purification: Separate via ion-exchange chromatography.

Medicinal Chemistry Applications

Metabolic Stability (The "Meta-Block")

The phenyl ring of phenylalanine is a common site for oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

  • Problem: Unsubstituted phenylalanine is often hydroxylated at the para or meta positions.

  • Solution: Installing the

    
     group at the meta (3-) position sterically and electronically deactivates the ring. The high bond dissociation energy of the 
    
    
    
    and
    
    
    bonds renders the position metabolically inert.
Peptidomimetics & Conformational Control

In peptide sequences, the large volume of the


 group (55.4 

) restricts the rotation of the side chain (

and

angles).
  • Application: Use 3-(

    
    )-Phe to lock bioactive conformations in GPCR ligands (e.g., GLP-1 analogs) or protease inhibitors.
    
  • Hydrophobic Collapse: The extreme lipophilicity promotes the formation of a hydrophobic core, stabilizing helical structures or improving binding to deep hydrophobic pockets (e.g., MDM2/p53 interface).

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating 3-(


)-DL-Phe (or resolved L-isomer) into peptides requires standard Fmoc-chemistry.

Materials:

  • Resin: Rink Amide MBHA resin (loading 0.5-0.7 mmol/g).

  • Amino Acid: Fmoc-3-(

    
    )-Phe-OH.
    
  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

Workflow Diagram:

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 Activate Activation Fmoc-3-(SF5)-Phe-OH + HATU + DIPEA Wash1->Activate Couple Coupling Reaction (1-2 hours, Room Temp) Activate->Couple Check Kaiser Test (Blue = Incomplete, Colorless = Complete) Couple->Check Check->Couple Fail (Re-couple) Next Next Cycle or Cleavage Check->Next Pass

Caption: Standard SPPS cycle optimized for sterically hindered amino acids like SF5-Phenylalanine.

Critical Protocol Notes:

  • Coupling Time: Due to the steric bulk of the

    
     group, extend coupling times to 2 hours  or perform double coupling .
    
  • Solubility: The

    
     amino acid is highly lipophilic. Ensure it is fully dissolved in DMF/NMP before adding to the resin.
    
  • Cleavage: The

    
     group is stable to standard TFA cleavage cocktails (TFA/TIS/H2O 95:2.5:2.5).
    

References

  • Grigolato, L., et al. (2018).[3][4] "Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids." Journal of Fluorine Chemistry, 212, 166–170.[3] Link

  • Savoie, P. R., & Welch, J. T. (2015). "The Pentafluorosulfanyl Group in Medicinal Chemistry."[1][5][6][7][8] Chemical Reviews, 115(2), 1130–1190. Link

  • Qianzhu, H., et al. (2020). "Genetic Encoding of para-Pentafluorosulfanyl Phenylalanine: A Highly Hydrophobic and Strongly Electronegative Group for Stable Protein Interactions."[6][9] Journal of the American Chemical Society, 142(41), 17277–17281. Link

  • Hansch, C., & Leo, A. (1979).[10] "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Source for Hammett/Lipophilicity constants).

  • Beier, P., et al. (2011).[11] "Nucleophilic Aromatic Substitution of Nitro-(pentafluorosulfanyl)benzenes." Organic Letters, 13(6), 1466–1469.[11] Link[11]

Sources

An In-depth Technical Guide to the Metabolic Stability of SF5-Containing Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Among the array of fluorine-containing motifs, the pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" bioisostere, prized for its unique combination of high electronegativity, steric bulk, and exceptional chemical stability.[1][2] This guide provides an in-depth technical exploration of the metabolic stability of amino acids functionalized with the SF5 group. We will delve into the inherent stability of the SF5 moiety, outline robust experimental protocols for assessing metabolic liability, and discuss the implications of these findings for the design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantageous properties of SF5-containing amino acids.

The Pentafluorosulfanyl (SF5) Group: A Primer for Drug Design

The SF5 group is gaining significant attention in medicinal chemistry for its ability to profoundly modulate the properties of parent molecules.[3] Its attractiveness stems from a unique confluence of physicochemical characteristics:

  • High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, influencing the acidity and basicity of neighboring functional groups.[3]

  • Lipophilicity: Despite its polarity, the SF5 group often increases the overall lipophilicity of a molecule, which can enhance membrane permeability and improve bioavailability.[3][4]

  • Steric Profile: With its octahedral geometry, the SF5 group is significantly larger than a trifluoromethyl (CF3) or tert-butyl group, offering a distinct way to probe steric interactions within a biological target.[1]

  • Metabolic Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong and resistant to thermal and chemical degradation, including enzymatic attack. This intrinsic stability is a key advantage in designing drugs with extended half-lives.[3][5]

These properties make the SF5 group an excellent bioisosteric replacement for other common chemical groups like trifluoromethyl, tert-butyl, and even nitro groups, often leading to improved drug-like properties.[1][5][6] The introduction of SF5-containing amino acids into peptides or small molecules can therefore offer a powerful tool to enhance metabolic stability and overall therapeutic potential.[7][8][9]

The Metabolic Landscape of SF5-Containing Molecules

A critical aspect of drug development is understanding a compound's susceptibility to biotransformation.[10][11] While the SF5 group itself is highly robust, the overall metabolic stability of an SF5-containing amino acid is determined by the entire molecular structure.

The Intrinsic Stability of the SF5 Moiety

The SF5 group is renowned for its exceptional chemical robustness.[3][4][12] The strength of the S-F bonds makes it highly resistant to common metabolic pathways, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I drug metabolism.[3][13][] Unlike many other functional groups that can be hydroxylated, demethylated, or otherwise modified, the SF5 group typically remains intact under physiological conditions.[5][15] This inherent stability is a primary reason for its incorporation into drug candidates, as it can "shield" a molecule from metabolic breakdown at the site of attachment.[][16]

Potential Metabolic Fates of SF5-Containing Amino Acids

While the SF5 group is a metabolic anchor, other parts of the amino acid scaffold or the larger drug molecule can still be susceptible to enzymatic degradation. It is crucial to assess the molecule holistically. Potential metabolic "soft spots" include:

  • Oxidation at remote C-H bonds: CYP enzymes can still oxidize other positions on an aromatic ring or aliphatic chain.

  • Hydrolysis: Ester or amide bonds within the larger molecule can be cleaved by hydrolases.

  • Phase II Conjugation: Functional groups like amines or carboxylates can undergo conjugation with glucuronic acid or sulfate by UGT and SULT enzymes.[17]

The diagram below illustrates the general principle: the SF5 group itself is metabolically inert, but biotransformation can occur elsewhere on the molecule.

Caption: Potential metabolic pathways for an SF5-containing molecule.

Experimental Assessment of Metabolic Stability: Protocols & Rationale

To empirically determine the metabolic stability of a novel SF5-containing amino acid derivative, a tiered in vitro approach is standard practice.[17][18] This typically begins with subcellular fractions and progresses to more complex cellular systems.

Tier 1: Liver Microsomal Stability Assay

This is the workhorse assay for early-stage drug discovery, primarily assessing Phase I (oxidative) metabolism.[19][20] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[19]

Rationale: This cost-effective, high-throughput assay provides a rapid assessment of a compound's susceptibility to CYP-mediated metabolism.[20] By measuring the rate of disappearance of the parent compound over time, we can calculate the in vitro intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[11][21]

Detailed Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.[22]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This system ensures a constant supply of the essential CYP cofactor, NADPH.[21]

    • Prepare a 1 mM stock solution of the test compound and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) in a suitable organic solvent (e.g., DMSO).[13]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution (final concentration ~0.5 mg/mL) and buffer at 37°C for 10 minutes.[13][21]

    • To initiate the reaction, add the test compound (final concentration ~1-3 µM) and the NADPH regenerating system.[13]

    • Negative Control: In separate wells, substitute the NADPH system with buffer to account for non-enzymatic degradation.[21]

    • Incubate the plate at 37°C with shaking.[21]

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[13]

    • Immediately quench the reaction by adding the aliquot to a plate containing 3-5 volumes of ice-cold acetonitrile with an internal standard (for analytical normalization).[20]

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.[18]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint in µL/min/mg protein) = (k / microsomal protein concentration) * 1000.[20]

Tier 2: Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and relevant cofactors in a more physiologically relevant cellular environment.[17][19][23]

Rationale: This assay provides a more comprehensive picture of metabolic stability, capturing the interplay between uptake, metabolism (Phase I and II), and potential efflux.[19][24] It is particularly important if the compound is suspected to be cleared by non-CYP pathways or conjugation.

Detailed Protocol:

  • Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).

    • Resuspend hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10^6 viable cells/mL.[23][25]

    • Prepare test compound and controls in the incubation medium at 2x the final desired concentration (e.g., 2 µM for a 1 µM final assay concentration).[23]

  • Incubation:

    • Dispense the hepatocyte suspension into a collagen-coated 96-well plate.

    • Add an equal volume of the 2x compound solution to initiate the reactions.[23]

    • Negative Control: Use heat-inactivated hepatocytes to control for non-enzymatic degradation and cell binding.[23]

    • Incubate the plate at 37°C in a humidified CO2 incubator, often with gentle shaking.[23]

  • Sampling & Quenching:

    • Sample at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes) and quench with ice-cold acetonitrile containing an internal standard.[23]

  • Analysis & Data Interpretation:

    • The process is identical to the microsomal assay: centrifuge, analyze the supernatant by LC-MS/MS, and calculate t½ and CLint (expressed as µL/min/10^6 cells).[24][25]

Caption: Decision workflow for assessing metabolic stability.

Data Interpretation & Structure-Stability Relationships (SSR)

The ultimate goal of these assays is to generate data that informs drug design.[18] By comparing the metabolic stability of different SF5-containing amino acid analogs, researchers can build crucial structure-stability relationships.

Quantitative Data Summary

The following table presents hypothetical data for a series of SF5-phenylalanine analogs to illustrate how results might be compared.

Compound IDStructure ModificationMicrosomal t½ (min)Hepatocyte t½ (min)In Vitro CLint (µL/min/mg)
Control-1 Verapamil< 10< 15High
Control-2 Diazepam> 60> 90Low
SF5-AA-01 para-SF5-Phe> 60> 120Very Low
SF5-AA-02 meta-SF5-Phe> 60> 120Very Low
SF5-AA-03 para-SF5-Phe with ester2515Moderate (Hydrolysis)
SF5-AA-04 para-SF5-Phe with ether> 6055Low (Potential O-dealk)

Data is illustrative and not from a specific publication.

From this hypothetical data, one would conclude that the core SF5-phenylalanine scaffold (SF5-AA-01, SF5-AA-02) is exceptionally stable, consistent with the known robustness of the SF5 group. However, the introduction of metabolically labile groups elsewhere in the molecule, like an ester (SF5-AA-03), can introduce a new clearance pathway, significantly reducing overall stability.

Conclusion & Future Perspectives

The pentafluorosulfanyl group is a powerful tool in the medicinal chemist's arsenal for enhancing metabolic stability. The inherent resistance of the SF5 moiety to enzymatic degradation makes it an ideal anchor for designing drug candidates with improved pharmacokinetic profiles.[3][5] However, its presence does not guarantee overall molecular stability. A comprehensive assessment using a tiered in vitro approach, starting with liver microsomes and progressing to hepatocytes, is essential for identifying potential metabolic liabilities elsewhere in the molecule.

By systematically applying these validated protocols and carefully analyzing the resulting structure-stability relationships, drug discovery teams can rationally design SF5-containing amino acid-based therapeutics with a higher probability of success in preclinical and clinical development. Future work will continue to explore the synthesis of novel SF5-amino acids and their incorporation into a wider range of therapeutic modalities.[7][26][27][28]

References

  • Sowaileh, M. F., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481–1490. [Link]

  • Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

  • Sowaileh, M. F., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

  • Cyprotex | Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Nguyen, T. M., et al. (2023). Our strategy for the synthesis of α‐pentafluorosulfanylated‐β2,3‐amino acid derivatives. ResearchGate. [Link]

  • Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • OiPub. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. Retrieved from [Link]

  • Lee, H. J., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC. [Link]

  • Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. [Link]

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • Gonçalves, A. M. F. L., et al. (2021). Biodegradation and biotransformation of organofluorine compounds. ResearchGate. [Link]

  • Zhang, Z., et al. (2023). Modular Access to N-SF5 azetidines. PMC. [Link]

  • Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Organofluorine compounds – Knowledge and References. Retrieved from [Link]

  • Chen, J., et al. (2024). Bibliographical data on SF5‐containing amino acid derivatives by specific location. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Amino Acids in Modern Drug Design. Retrieved from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

Sources

Methodological & Application

Application Note: A Practical Guide to Fmoc-SPPS of Peptides Containing Pentafluorosulfanyl-Phenylalanine (SF5-Phe)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery and materials science. Among these, derivatives of phenylalanine bearing the pentafluorosulfanyl (SF5) group are of increasing interest. The SF5 group, often termed a "super-trifluoromethyl" group, imparts unique stereoelectronic properties, including high electronegativity, metabolic stability, and lipophilicity.[1][2][3][4] These characteristics can significantly enhance the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.[1] This guide provides a comprehensive, field-tested protocol for the successful incorporation of Fmoc-L-pentafluorosulfanyl-phenylalanine (Fmoc-SF5-Phe-OH) into synthetic peptides using manual Fmoc-based solid-phase peptide synthesis (SPPS). We address the specific challenges posed by this sterically hindered amino acid and provide detailed, step-by-step methodologies for coupling, cleavage, and characterization.

Introduction: The Significance of the SF5 Moiety

The SF5 group is a unique functional group gaining significant traction in medicinal chemistry.[1][5] Its octahedral geometry and the strong electron-withdrawing nature of its five fluorine atoms create a motif with exceptional thermal and chemical stability.[1][2] When appended to a phenylalanine residue, the SF5 group can:

  • Enhance Metabolic Stability: The robust S-F bonds are resistant to metabolic degradation, potentially increasing the in vivo half-life of a peptide drug.[1]

  • Increase Lipophilicity: Despite its high electronegativity, the SF5 group increases the lipophilicity of a molecule, which can improve membrane permeability and bioavailability.[1][3]

  • Modulate Binding Affinity: The unique electronic and steric profile can alter the binding interactions of a peptide with its biological target, potentially leading to increased potency and selectivity.[1]

The synthesis of SF5-containing aromatic amino acids has been reported, demonstrating their compatibility with standard peptide coupling strategies.[6][7] This application note builds upon that foundation to provide a detailed workflow for researchers.

Materials and Reagents

  • Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)

  • Amino Acids:

    • Standard Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH)

    • Fmoc-L-pentafluorosulfanyl-phenylalanine (Fmoc-L-SF5-Phe-OH)

  • Solvents (Peptide Synthesis Grade):

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Piperidine

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU, COMU, or PyBOP can be considered as alternatives.[8][9]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA) (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (2.5%)

  • Precipitation/Washing: Cold Diethyl Ether

  • Analysis:

    • Acetonitrile (ACN, HPLC grade)

    • Water (HPLC grade)

    • TFA (HPLC grade)

Experimental Protocols

This section details the manual synthesis of a model tripeptide, Ac-Ala-(SF5-Phe)-Gly-NH2, to illustrate the core methodology.

Overall Synthesis Workflow

The entire process follows the cyclical nature of Fmoc-SPPS, with special attention paid to the coupling step of the sterically demanding SF5-Phe residue.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative SPPS Cycle cluster_final Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage After final AA Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Characterization (LC-MS, MALDI-TOF) Purification->Analysis

Caption: High-level workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol (0.1 mmol scale)

Resin Preparation:

  • Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a fritted reaction vessel.

  • Add 5 mL of DMF to swell the resin. Agitate gently for 1 hour.

  • Drain the DMF.

First Amino Acid Coupling (Glycine):

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Repeat with a fresh 5 mL portion for 10 minutes, then drain.[10]

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling:

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in 3 mL of DMF.

    • Allow the activation mixture to pre-activate for 2-5 minutes.

    • Add the mixture to the resin. Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (5 x 5 mL).

  • Optional: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling (recoupling) may be necessary.

Second Amino Acid Coupling (Fmoc-SF5-Phe-OH): Causality Note: The SF5-phenylalanine residue is sterically hindered. To overcome this, a powerful coupling reagent, extended reaction time, and potentially a double coupling strategy are employed to ensure the reaction goes to completion.[11][12]

  • Fmoc Deprotection: Repeat the deprotection step as described above to remove the Fmoc group from the resin-bound Glycine.

  • Washing: Wash the resin with DMF (5 x 5 mL).

  • Coupling SF5-Phe:

    • In a separate vial, dissolve Fmoc-L-SF5-Phe-OH (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in 4 mL of DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 4 hours. Due to steric hindrance, a longer coupling time is recommended.

  • Washing: Wash the resin with DMF (5 x 5 mL).

  • Monitoring and Recoupling: Perform a Kaiser test. It is common for the first coupling of a sterically hindered residue to be incomplete. If the test is positive (blue beads), perform a second coupling ("double coupling") by repeating step 3.3 for another 2-4 hours.[12]

Third Amino Acid Coupling & N-terminal Capping (Alanine & Acetylation):

  • Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the resin-bound SF5-Phe.

  • Washing: Wash with DMF (5 x 5 mL).

  • Coupling: Couple Fmoc-Ala-OH as described for Glycine.

  • Final Deprotection: Remove the final Fmoc group from Alanine using 20% piperidine/DMF.

  • Washing: Wash with DMF (5 x 5 mL), followed by DCM (3 x 5 mL).

  • N-terminal Acetylation (Capping): Add a solution of 20% Acetic Anhydride and 5% DIPEA in DMF to the resin. Agitate for 30 minutes. This step caps the N-terminus with an acetyl group.

  • Final Wash: Wash the resin thoroughly with DMF (5 x 5 mL), DCM (5 x 5 mL), and finally methanol (3 x 5 mL). Dry the resin under vacuum.

Peptide Cleavage and Deprotection

Safety Note: Perform this procedure in a certified fume hood. TFA is highly corrosive.

  • Place the dried peptide-resin in a 10 mL reaction vessel.

  • Prepare 5 mL of "Reagent K" cleavage cocktail (TFA/Phenol/Water/Thioanisole/EDT at 82.5/5/5/5/2.5).[13] This cocktail contains scavengers to protect sensitive residues from reactive species generated during cleavage.[14][15]

  • Add the cleavage cocktail to the resin. Agitate at room temperature for 2-3 hours.[14]

  • Filter the resin and collect the filtrate into a 50 mL conical tube.

  • Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution under a gentle stream of nitrogen to a volume of ~1 mL.

  • Add 40 mL of ice-cold diethyl ether to the concentrated solution to precipitate the crude peptide.

  • Centrifuge the tube (4000 rpm, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

  • After the final wash, dry the white peptide pellet under vacuum.

Optimizing the Coupling of Fmoc-SF5-Phe-OH

The critical step in this protocol is the efficient coupling of the bulky SF5-Phe residue. While HATU is highly recommended, other reagents can be used, though they may require different conditions or show lower efficiency.[9][11][16]

The Role of the Coupling Reagent

Modern coupling reagents are typically aminium/uronium or phosphonium salts that react with the free carboxylic acid of the Fmoc-amino acid to form a highly reactive activated ester in situ. This active ester is then susceptible to nucleophilic attack by the free amine of the growing peptide chain on the resin.

Coupling_Mechanism cluster_activation Activation Step AA Fmoc-SF5-Phe-COOH Carboxylic Acid ActiveEster Fmoc-SF5-Phe-OAt Highly Reactive OAt Ester AA->ActiveEster Forms Active Ester Reagent HATU Aminium Salt Reagent->ActiveEster Forms Active Ester Base DIPEA Tertiary Base Base->ActiveEster Forms Active Ester PeptideBond Fmoc-SF5-Phe-CO-NH-Peptide--[Resin] New Peptide Bond ActiveEster->PeptideBond Nucleophilic Attack PeptideResin H₂N-Peptide--[Resin] N-terminal Amine PeptideResin->PeptideBond Nucleophilic Attack

Caption: Simplified mechanism of peptide bond formation using HATU activation.

Comparison of Coupling Conditions

The choice of coupling reagent and conditions can dramatically impact the success of incorporating sterically hindered amino acids like SF5-Phe.

ReagentEquivalents (AA:Reagent:Base)Typical TimeEfficacy for Hindered AAKey Considerations
HATU 3 : 2.9 : 62-4 hoursExcellent Highly efficient, forms reactive OAt esters.[9][11] Recommended for SF5-Phe.
HCTU 3 : 2.9 : 62-4 hoursVery GoodSlightly less reactive than HATU but a very effective and common alternative.
COMU 3 : 2.9 : 62-4 hoursVery GoodOxyma-based reagent, avoids potentially explosive HOBt/HOAt byproducts.[8] Good solubility.
PyBOP 3 : 3 : 64-8 hoursGoodPhosphonium salt, effective but generally slower than aminium salts for difficult couplings.[16]
DIC/Oxyma 3 : 3 : 3 (Oxyma)6-12 hoursModerateCarbodiimide-based. Lower cost but significantly slower for hindered residues.[8] May require elevated temperature.

Purification and Characterization

The final steps are crucial for obtaining a pure product and confirming its identity.

5.1 Purification by RP-HPLC

  • Dissolve the crude peptide in a minimal amount of 50% ACN/Water.

  • Purify using a preparative C18 reverse-phase HPLC column.

  • Use a gradient of Solvent A (0.1% TFA in Water) and Solvent B (0.1% TFA in ACN). A typical gradient might be 5-65% B over 30 minutes.

  • Collect fractions and analyze by analytical HPLC to identify pure fractions.

  • Pool pure fractions and lyophilize to obtain a fluffy white powder.

5.2 Characterization by Mass Spectrometry

  • LC-MS: Confirm the purity and the correct mass-to-charge ratio (m/z) of the final peptide.[17][18]

  • Tandem MS (MS/MS): For unambiguous sequence confirmation, subject the parent ion to collision-induced dissociation (CID). The resulting fragmentation pattern (b- and y-ions) should match the expected sequence.[19][20]

Expected Mass for Ac-Ala-(SF5-Phe)-Gly-NH2:

  • Formula: C20H23F5N4O4S

  • Monoisotopic Mass: 526.13

  • Observed (M+H)+: ~527.14

Troubleshooting

  • Problem: Incomplete coupling of SF5-Phe (positive Kaiser test after first coupling).

    • Solution: Immediately perform a second coupling ("double coupling") with a fresh solution of activated Fmoc-SF5-Phe-OH. Extend the reaction time.

  • Problem: Low final yield.

    • Solution: Ensure all steps, especially washes, are performed diligently to remove reactants. Confirm the efficiency of the SF5-Phe coupling, as incomplete coupling is a primary cause of deletion sequences and low yield.

  • Problem: Peptide is insoluble after cleavage.

    • Solution: Try dissolving the crude product in solutions with varying organic content (e.g., 10% Acetic Acid, DMSO) before HPLC injection. The SF5 group significantly increases hydrophobicity.

Conclusion

The successful incorporation of Fmoc-L-pentafluorosulfanyl-phenylalanine into synthetic peptides is readily achievable with careful optimization of the coupling step. By employing a potent coupling reagent like HATU, extending reaction times, and diligently monitoring reaction completion, researchers can effectively synthesize novel peptides containing this valuable moiety. The protocols outlined in this guide provide a robust framework for harnessing the unique properties of the SF5 group to advance the fields of medicinal chemistry and materials science.

References

  • BenchChem Technical Support. Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Bachem AG. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry. Available from: [Link]

  • Creative Peptides. Commonly Used Coupling Reagents in Peptide Synthesis.
  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Chem-Impex. Fmoc-pentafluoro-L-phenylalanine.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • Rowan University. The Pentafluorosulfanyl Group (SF5).
  • CDN Isotopes. Cleavage Cocktail Selection.
  • CEM Corporation. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available from: [Link]

  • LifeTein. (2023, September 29). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides.
  • Sigma-Aldrich. Fmoc-pentafluoro-L-phenylalanine.
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • Enamine. SF5-containing building blocks.
  • BenchChem. Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters.
  • Lee, H., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. Available from: [Link]

  • Wang, X., et al. (2024). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. Available from: [Link]

  • Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. Available from: [Link]

  • Melius Organics. Pentafluorosulfanyl (SF5) technology.
  • Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
  • Almac Group. (2014, May 26). 5 Dimensional Structural Characterization of Synthetic Peptides.
  • Dadon, Z., et al. Figure s1 : Peptide characterization by HPLC and LCMS. ResearchGate. Available from: [Link]

  • Hu, P. & Gross, M. L. (1992). Tandem mass spectrometry for the determination of the intrinsic interactions of metal ions with and the sequence of peptides. UNL Digital Commons. Available from: [Link]

  • Peat, J. & Garg, U. (2016). Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology. Available from: [Link]

  • BenchChem. The Multifaceted Potential of D-Phenylalanine Containing Peptides: A Technical Guide.

Sources

Application Notes & Protocols: Boc-Chemistry Protection Strategies for 3-(Pentafluorosulfanyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pentafluorosulfanyl Moiety and Amine Protection

In the landscape of medicinal chemistry and drug development, the incorporation of unique functional groups to modulate the physicochemical and pharmacological properties of lead compounds is a paramount strategy. The pentafluorosulfanyl (SF5) group has emerged as a significant player in this field, often dubbed a "super-trifluoromethyl group".[1] Its remarkable characteristics, including high electronegativity, exceptional thermal and chemical stability, and its ability to enhance lipophilicity, make it a valuable bioisostere for other functional groups like tert-butyl or trifluoromethyl moieties.[1][2] These properties can lead to improved metabolic stability, enhanced binding affinity, and better membrane permeability of drug candidates.[2]

The synthesis of complex molecules bearing the SF5 group, such as 3-(Pentafluorosulfanyl)-DL-phenylalanine, necessitates a robust and well-defined synthetic strategy. A critical step in the utilization of such amino acid analogues in peptide synthesis or other derivatizations is the temporary masking of the nucleophilic α-amino group.[3] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of amine protection in modern organic synthesis due to its ease of introduction, stability under a wide range of reaction conditions, and facile removal under mild acidic conditions.[3][4]

This guide provides a comprehensive overview of the Boc-protection strategy as applied to 3-(Pentafluorosulfanyl)-DL-phenylalanine. While a specific protocol for this exact molecule is not extensively documented in the literature, this document outlines a detailed, field-proven protocol adapted from established methodologies for similar phenylalanine derivatives and other amino acids.[5][6] We will delve into the mechanistic underpinnings, explain the rationale behind the chosen experimental parameters, and provide a self-validating protocol for researchers, scientists, and drug development professionals.

Mechanistic Insights and Strategic Considerations

The Boc protection of an amine is a nucleophilic acyl substitution reaction.[4][7] The lone pair of electrons on the nitrogen atom of the amino acid attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[4] This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group.[4] This leaving group subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas, which drives the reaction to completion.[4][8]

The presence of the highly electron-withdrawing SF5 group on the phenyl ring of 3-(Pentafluorosulfanyl)-DL-phenylalanine is a key consideration.[2] This group reduces the electron density of the aromatic ring, which in turn can have a modest electron-withdrawing inductive effect on the benzylic position and, to a lesser extent, the amino group. This may slightly decrease the nucleophilicity of the amine compared to unsubstituted phenylalanine. However, this effect is not expected to be so pronounced as to require drastic changes to standard Boc protection protocols. The use of a suitable base will be crucial to deprotonate the amino acid and enhance its nucleophilicity for an efficient reaction with (Boc)₂O.[8]

Reaction Mechanism: Boc Protection

Boc Protection Mechanism cluster_0 Nucleophilic Attack cluster_1 Collapse and Decomposition Amine R-NH₂ Boc2O (Boc)₂O Amine->Boc2O Intermediate Tetrahedral Intermediate Boc2O->Intermediate Protected_Amine R-NH-Boc Intermediate->Protected_Amine Leaving_Group t-BuO-C(O)O⁻ Intermediate->Leaving_Group tBuOH t-BuOH Leaving_Group->tBuOH CO2 CO₂ Leaving_Group->CO2

Caption: Mechanism of Boc-protection of an amine using (Boc)₂O.

Experimental Protocol: Boc Protection of 3-(Pentafluorosulfanyl)-DL-phenylalanine

This protocol is designed to be a robust starting point for the Boc protection of 3-(Pentafluorosulfanyl)-DL-phenylalanine. As with any reaction, small-scale trials are recommended to optimize conditions.

Materials and Reagents
ReagentGradeSupplier Example
3-(Pentafluorosulfanyl)-DL-phenylalanine≥95%Varies
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent Grade, ≥97%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Fisher Scientific
DioxaneAnhydrous, 99.8%Acros Organics
Deionized WaterHigh PurityIn-house
Ethyl AcetateACS Reagent, ≥99.5%VWR Chemicals
Saturated Sodium Chloride Solution (Brine)N/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeJ.T. Baker
1 M Hydrochloric Acid (HCl)N/AIn-house
Step-by-Step Methodology
  • Dissolution of Amino Acid:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Pentafluorosulfanyl)-DL-phenylalanine (1.0 eq.) in a 1:1 mixture of dioxane and deionized water to a concentration of approximately 0.2 M.

    • Add sodium bicarbonate (2.5 eq.) to the solution. Stir until the solid is fully dissolved. The solution should be basic. The use of a base like sodium bicarbonate is crucial for deprotonating the ammonium group of the zwitterionic amino acid, thereby activating the amine for nucleophilic attack.[9]

  • Addition of (Boc)₂O:

    • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise over 15 minutes. A slight excess of (Boc)₂O ensures the complete conversion of the starting material.[10]

    • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 10% methanol in dichloromethane or 50:50 ethyl acetate:hexanes with 1% acetic acid). The product should have a higher Rf value than the starting amino acid. The reaction is considered complete when the starting material spot is no longer visible by TLC.

  • Work-up and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Add ethyl acetate to the remaining aqueous solution and transfer the mixture to a separatory funnel.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. This step protonates the carboxylate group of the Boc-protected amino acid, making it more soluble in the organic layer.[6]

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can often be obtained in high purity after the work-up. If further purification is required, recrystallization is a common method for Boc-protected amino acids.[11]

    • A typical solvent system for recrystallization is ethyl acetate/hexane.[11] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[11]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Experimental Workflow

Boc Protection Workflow Start Start: 3-(SF₅)-DL-Phe Dissolve Dissolve in Dioxane/H₂O with NaHCO₃ Start->Dissolve Add_Boc Add (Boc)₂O Dissolve->Add_Boc Stir Stir at RT for 12-24h Add_Boc->Stir Monitor Monitor by TLC Stir->Monitor Workup Work-up: Remove Dioxane, Acidify, Extract with EtOAc Monitor->Workup Reaction Complete Purify Dry, Concentrate & Purify (Recrystallization) Workup->Purify Product End: Boc-3-(SF₅)-DL-Phe Purify->Product

Caption: General workflow for the Boc-protection of 3-(Pentafluorosulfanyl)-DL-phenylalanine.

Quantitative Data and Expected Outcomes

ParameterValue/RangeRationale
Molar Equivalents
3-(SF₅)-DL-phenylalanine1.0Limiting reagent.
(Boc)₂O1.1 - 1.2A slight excess ensures complete reaction.[10]
NaHCO₃2.0 - 2.5Sufficient base is required to deprotonate the amino acid and neutralize the acidic byproduct.[9]
Reaction Conditions
SolventDioxane/Water (1:1)A common solvent system that solubilizes both the amino acid salt and (Boc)₂O.[6]
TemperatureRoom TemperatureThe reaction is typically efficient at ambient temperatures.[12]
Reaction Time12 - 24 hoursThe reaction is generally complete overnight; monitoring by TLC is recommended.[4]
Expected Outcome
Yield80 - 95%Based on typical yields for Boc protection of phenylalanine and its derivatives.[6]
Purity>95% after recrystallizationRecrystallization is an effective method for purifying Boc-protected amino acids.[11]

Trustworthiness and Self-Validation

The protocol described is built upon well-established and widely published methods for the Boc protection of amino acids.[6][10][13] The trustworthiness of this procedure is validated by the following:

  • Reaction Monitoring: The use of TLC provides a reliable, real-time assessment of the reaction's progress, ensuring that the work-up is not initiated prematurely.

  • pH Control during Work-up: The acidification step is critical and ensures that the product is in its non-ionic form, facilitating its extraction into the organic solvent. The pH should be checked with pH paper.

  • Characterization of the Final Product: The identity and purity of the final product, N-Boc-3-(Pentafluorosulfanyl)-DL-phenylalanine, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The disappearance of the amine protons and the appearance of the characteristic Boc group protons in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the success of the reaction.

Conclusion

The Boc protection of 3-(Pentafluorosulfanyl)-DL-phenylalanine is a critical step for its incorporation into peptides and other complex molecular architectures. The protocol detailed herein provides a robust and reliable method based on established chemical principles and analogous transformations. The strong electron-withdrawing nature of the SF5 group does not necessitate a significant deviation from standard Boc protection procedures, although careful monitoring and purification are, as always, essential for obtaining a high-quality product. By understanding the underlying mechanism and the rationale for each step, researchers can confidently apply this strategy in their synthetic endeavors.

References

  • Rowan. The Pentafluorosulfanyl Group (SF5).
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Wikipedia. Di-tert-butyl dicarbonate.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • BenchChem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • BenchChem. Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
  • PMC. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.
  • Current Organic Chemistry. Reactions of Organic Pentafluorosulfanyl-containing Compounds.
  • Echemi. A Better Understanding of Di Tert Butyl Dicarbonate.
  • Ataman Kimya. DIBOC (DI-TERT-BUTYL CARBONATE).
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Synthetic Communications. Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides.
  • Chemical Society Reviews (RSC Publishing). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds.
  • Fisher Scientific. Amine Protection / Deprotection.
  • ChemRxiv. Straightforward Pentafluorosulfanylation for Molecular Design.
  • PMC - NIH. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids.
  • ResearchGate. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids.
  • BenchChem. Role of BOC protecting group in phenylalanine derivatives.
  • RSC Publishing. Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers.
  • Suzhou Highfine Biotech. Application of Boc-anhydride.
  • The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Sigma-Aldrich. Application Note – N-Boc protection.
  • Reddit. Removal of Boc protecting group as workup? : r/chemistry.
  • Organic Syntheses Procedure. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications.
  • ResearchGate. Protection of Functional Groups and Stannylation of Phenylalanine.
  • PubChem - NIH. Boc-D-phenylalanine | C14H19NO4 | CID 637610.
  • SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT.
  • Hebei Boze Chemical Co.,Ltd. BOC deprotection.
  • PrepChem.com. Synthesis of Boc-phenylalanine.
  • ResearchGate. Synthesis of pentafluorosulfanyl (SF 5 ) containing aromatic amino acids.
  • PubMed. Synthesis and Radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine Tetrafluorophenyl Ester.
  • Sigma-Aldrich. Boc-pentafluoro-d-phenylalanine.

Sources

Synthesis of peptidomimetics using meta-SF5-phenylalanine

Application Note: High-Efficiency Synthesis of Peptidomimetics Incorporating meta-Pentafluorosulfanyl-Phenylalanine (m-SF -Phe)

Executive Summary

The incorporation of pentafluorosulfanyl (


This guide details the specific protocols for incorporating Fmoc-m-SF


-Phe-OH

Physicochemical Profile & Strategic Value[1]

Before initiating synthesis, it is critical to understand the bioisosteric utility of the

1



Table 1: Substituent Property Comparison
PropertyHydrogen (

)
Trifluoromethyl (

)
tert-Butyl (

)
Pentafluorosulfanyl (

)
Van der Waals Volume

)
7.242.669.877.6
Electronegativity (

)
2.203.49 (group)N/A3.65 (group)
Lipophilicity (

constant)
0.000.881.981.51
Chemical Stability HighHighModerate (Acid Labile)High (Acid/Base Stable)

Key Insight: The

Protocol A: Resin Loading and Preparation

Due to the bulk of the m-SF

  • Resin Selection: Use low-loading resins (0.2 – 0.4 mmol/g) to reduce inter-chain aggregation. ChemMatrix® or Tentagel resins are preferred over polystyrene for hydrophobic sequences.

  • Solvent System: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). NMP is recommended if the sequence contains multiple hydrophobic residues adjacent to the SF

    
    -Phe.
    

Protocol B: Coupling m-SF -Phe (The Critical Step)

Standard coupling reagents (DIC/HOBt or HBTU) often result in incomplete coupling for sterically hindered amino acids like m-SF

HATU/HOAt
Reagents Required[1][3][4][5][6][7][8][9][10][11]
  • Amino Acid: Fmoc-m-SF

    
    -Phe-OH (Sourced from Enamine or specialized fluorochemistry suppliers).
    
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial for reducing racemization and accelerating hindered couplings.[2]

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Procedure
  • Activation: Dissolve Fmoc-m-SF

    
    -Phe-OH (4.0 eq relative to resin) and HATU (3.9 eq) in dry DMF.
    
  • Base Addition: Add DIPEA (8.0 eq) immediately prior to adding to the resin. Do not pre-activate for >2 minutes to avoid racemization.

  • Coupling: Add the mixture to the resin.

    • Temperature: Room Temperature (25°C).

    • Time:2 to 4 hours (Standard AA is 45 min).

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • If Blue (Positive):Do NOT proceed. Perform a second coupling (double couple) using fresh reagents for 2 hours.

    • If Colorless (Negative): Proceed to washing.[3][4]

  • Capping (Mandatory): After the SF

    
    -Phe coupling step, cap unreacted amines with acetic anhydride/pyridine (1:1 in DMF) for 10 minutes. This prevents deletion sequences which are difficult to separate during purification.
    
Visualization: Optimized SPPS Cycle

The following diagram illustrates the decision logic for incorporating the hindered SF

SPPS_SF5_Workflowcluster_couplingSteric Coupling CyclestartStart: Resin-Bound Peptidedeprotect1. Fmoc Deprotection(20% Piperidine/DMF)start->deprotectwash12. Wash (DMF x5)deprotect->wash1activate3. Activation(Fmoc-m-SF5-Phe + HATU + HOAt)wash1->activatecouple4. Coupling Reaction(2 - 4 Hours)activate->coupletest5. Kaiser Testcouple->testre_coupleDouble Coupling(Fresh Reagents)test->re_couplePositive (Blue)cap6. Capping(Ac2O / Pyridine)test->capNegative (Clear)re_couple->capnext_aaProceed to Next AAcap->next_aa

Figure 1: Decision tree for the incorporation of sterically hindered SF

Protocol C: Cleavage and Purification

The high lipophilicity of the


Cleavage Cocktail

The

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • EDT (Ethanedithiol): 2.5%

  • Duration: 2–3 hours at Room Temperature.[5]

HPLC Purification Strategy

Challenge: Peptides containing m-SF

  • Column Selection:

    • Primary: C18 (Standard).

    • Alternative: If peak broadening or excessive retention occurs, switch to a C4 or Phenyl-Hexyl column. The Phenyl-Hexyl phase can provide unique selectivity via

      
       interactions with the electron-deficient SF
      
      
      -phenyl ring.
  • Mobile Phase:

    • Buffer A: Water + 0.1% TFA

    • Buffer B: Acetonitrile + 0.1% TFA

  • Gradient: Start higher than usual.

    • Standard Peptide: 5%

      
       60% B.
      
    • SF

      
      -Peptide:20% 
      
      
      90% B
      .
  • Detection: The

    
     group does not fluoresce but is UV active in the peptide backbone (214 nm).
    

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Deletion Sequence (M - AA) Incomplete coupling due to steric bulk.[2]Use HATU/HOAt. Increase temperature to 40°C (microwave assisted) if available [5].
Broad HPLC Peak Hydrophobic aggregation on column.Switch to C4 column or heat column to 40-50°C.
Low Solubility High lipophilicity of SF

.
Dissolve lyophilized peptide in DMSO or TFE (Trifluoroethanol) before diluting with water.

References

  • BenchChem Technical Support. (2025).[6][7] Stability of SF5-Functionalized Molecules. Retrieved from 7

  • Savoie, P. R., & Welch, J. T. (2015). Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from 8

  • Enamine Ltd. (2025). SF5-containing Building Blocks: Properties and Applications. Retrieved from 9

  • Rowan Scientific. (2025). The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Retrieved from 1

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from 10

Introduction: The Emergence of the Pentafluorosulfanyl (SF₅) Group in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the cutting-edge field of bioconjugation utilizing pentafluorosulfanyl (SF₅)-modified phenylalanine residues. This document provides senior researchers, scientists, and drug development professionals with the foundational knowledge, detailed protocols, and expert insights required to leverage this technology for creating advanced protein therapeutics, diagnostics, and research tools.

The quest for novel bioconjugation handles that offer enhanced stability, unique reactivity, and improved pharmacological properties is a driving force in modern drug development and chemical biology.[][2][3] The pentafluorosulfanyl (SF₅) group has recently emerged as a functional group of significant interest.[4] Unlike more traditional moieties, the SF₅ group imparts a unique combination of physicochemical properties to a molecule, including high thermal and chemical stability, strong electronegativity, and increased lipophilicity.[4][5] These characteristics make it an attractive component for modifying proteins, potentially enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to therapeutic targets.[4][6]

This guide focuses on the site-specific incorporation of SF₅-modified phenylalanine (SF₅-Phe) into proteins and subsequent bioconjugation. By genetically encoding an SF₅-Phe derivative bearing a bioorthogonal handle, such as an azide, researchers can achieve precise, covalent modification of proteins with a wide array of payloads, including imaging agents, PEG chains, and cytotoxic drugs.

Physicochemical Properties of the SF₅ Group

The rationale for employing the SF₅ group lies in its distinct advantages over other fluorinated analogues like the trifluoromethyl (CF₃) group. A comparative summary highlights its unique potential in modulating molecular properties.

PropertyPentafluorosulfanyl (SF₅) GroupTrifluoromethyl (CF₃) GroupSignificance in Bioconjugation
Electronegativity HigherLowerAlters the electronic properties of the amino acid side chain, potentially influencing non-covalent interactions and binding affinity.[4]
Stability Exceptionally high thermal and chemical stability.[4][5]High stabilityEnsures the integrity of the bioconjugate under physiological and experimental conditions. The robust S-F bonds are resistant to degradation.[5]
Lipophilicity Significantly increases lipophilicity.[4]Increases lipophilicityCan enhance membrane permeability and improve the bioavailability of protein therapeutics.[4]
Steric Profile Conical shape, sterically demandingConical shapeProvides a unique structural element that can be used to probe or modulate protein-protein interactions.[7]
¹⁹F NMR Signature Complex (quintet and doublet)[8]SingletOffers a sensitive, background-free probe for characterizing protein conformation and interactions.[9]

Part 1: Site-Specific Incorporation of SF₅-Phenylalanine

The foundational step for this bioconjugation strategy is the site-specific incorporation of a non-canonical amino acid (ncAA) into the protein of interest.[10] This is achieved through the genetic code expansion technique, which utilizes an orthogonal translation system.[11][12]

Principle of Genetic Code Expansion

Genetic code expansion hijacks the cell's translational machinery to incorporate ncAAs at specific positions.[10] This requires:

  • A Repurposed Codon: Typically, the amber stop codon (UAG) is used.[10][13] A mutation is introduced into the gene of interest, replacing the codon for the desired amino acid with a UAG codon.[14]

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that exclusively recognizes the desired ncAA (e.g., an azido-functionalized SF₅-Phe) and attaches it to its partner tRNA.[15]

  • An Orthogonal tRNA: A transfer RNA (e.g., tRNA^Pyl) that is not recognized by any endogenous aaRS but is recognized by the orthogonal aaRS. This tRNA has an anticodon that reads the repurposed UAG codon.[15]

When the orthogonal system components and the ncAA are present during protein expression, the ribosome pauses at the UAG codon, and the orthogonal tRNA, charged with the SF₅-Phe derivative, delivers the ncAA, allowing translation to continue.

Workflow for Genetic Incorporation

G cluster_0 Genetic Engineering cluster_1 Cellular Expression cluster_2 Purification & Verification plasmid_gene Plasmid with Gene of Interest (GOI) site_mutagenesis Site-Directed Mutagenesis (e.g., Phe -> UAG) plasmid_gene->site_mutagenesis cotransformation Co-transform E. coli with GOI Plasmid and Orthogonal System Plasmid site_mutagenesis->cotransformation expression Induce Protein Expression in Media Containing Azido-SF₅-Phe cotransformation->expression lysis Cell Lysis & Protein Purification (e.g., Ni-NTA Chromatography) expression->lysis verification Verify Incorporation (Mass Spectrometry) lysis->verification end_product Purified SF₅-Phe Protein verification->end_product Yields Protein with Bioorthogonal Handle

Caption: Workflow for incorporating an SF₅-Phe derivative.

Protocol 1: Expression of Protein Containing para-Azido-pentafluorosulfanyl-L-phenylalanine

This protocol outlines the expression of a target protein containing a site-specifically incorporated azido-functionalized SF₅-Phe (pAzSF₅-Phe) in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the Gene of Interest (GOI) with a UAG codon at the desired position and a His-tag.

  • Plasmid encoding the orthogonal pAzSF₅-Phe-specific aminoacyl-tRNA synthetase and its corresponding tRNA (e.g., pEVOL-pAzSF5PheRS).

  • pAzSF₅-Phe (custom synthesis).

  • LB media, Agar plates, appropriate antibiotics (e.g., Ampicillin, Chloramphenicol).[16]

  • IPTG (1M stock).[16]

  • L-Arabinose (20% w/v stock).[16]

Methodology:

  • Transformation: Co-transform the GOI plasmid and the pEVOL plasmid into chemically competent E. coli BL21(DE3) cells. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB media with antibiotics. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB media (with antibiotics) with the 10 mL overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Add L-Arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal synthetase/tRNA.

    • Add pAzSF₅-Phe to a final concentration of 1 mM.

    • Incubate for 30 minutes at 37°C to allow for charging of the orthogonal tRNA.

    • Induce target protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 20°C and continue expression for 16-18 hours with shaking.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the His-tagged protein from the cell lysate using standard Ni-NTA affinity chromatography.

  • Verification: Confirm the successful incorporation of pAzSF₅-Phe by ESI-MS. The observed mass should correspond to the theoretical mass of the protein with the ncAA incorporated.

Part 2: Bioconjugation via Click Chemistry

With the azide handle installed, the protein is now ready for bioconjugation. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific "click" reaction ideal for this purpose.[17][18]

Principle of CuAAC

The CuAAC reaction forms a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a Cu(I) species.[17][19] The reaction is bioorthogonal, meaning it proceeds with high efficiency in a biological milieu without cross-reacting with native functional groups.[14] For protein labeling, the Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. A stabilizing ligand, such as THPTA, is used to protect the protein from potential damage by copper ions and improve reaction efficiency.[17]

CuAAC Reaction Workflow

Caption: Schematic of the CuAAC bioconjugation reaction.

Protocol 2: CuAAC Labeling of an SF₅-Phe Azide-Modified Protein

This protocol describes the labeling of a purified protein containing pAzSF₅-Phe with an alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA).

Materials:

  • Purified pAzSF₅-Phe containing protein (1-5 mg/mL in PBS, pH 7.4).

  • Alkyne-TAMRA (10 mM stock in DMSO).

  • Copper(II) Sulfate (CuSO₄) (50 mM stock in water).[17]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water).[17]

  • Sodium Ascorbate (100 mM stock in water, freshly prepared).[17]

  • Size-exclusion chromatography column (e.g., PD-10) for buffer exchange and cleanup.

Methodology:

  • Prepare Reagents:

    • Catalyst Premix: In a microcentrifuge tube, mix 2 µL of 50 mM CuSO₄ and 4 µL of 100 mM THPTA. Let it stand for 2-3 minutes. This creates a 1:2 Cu:ligand complex.

    • Sodium Ascorbate: Ensure the sodium ascorbate solution is fresh (prepared within the last hour).

  • Reaction Setup:

    • In a 1.5 mL tube, add 100 µL of the purified protein solution (e.g., at 2 mg/mL, which is ~200 µg of protein).

    • Add 2 µL of the 10 mM Alkyne-TAMRA stock solution (final concentration ~200 µM). Mix gently by pipetting.

    • Add the 6 µL of the CuSO₄/THPTA premix. Mix gently.

    • Scientist's Note: Adding the catalyst premix before the reducing agent ensures the copper is complexed by the ligand, minimizing potential protein damage.

  • Initiate Reaction:

    • Add 4 µL of the fresh 100 mM sodium ascorbate solution to initiate the click reaction. The final concentrations in a ~112 µL reaction volume will be approximately: 1 mM Cu(II), 2 mM THPTA, and 3.6 mM sodium ascorbate.

    • Mix gently and immediately protect the reaction from light (as TAMRA is light-sensitive).

  • Incubation: Incubate the reaction at room temperature for 1 hour. For sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.

  • Purification:

    • Remove the excess reagents and unreacted dye by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with the desired final buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions (typically the first colored fractions to elute).

Part 3: Characterization of the Bioconjugate

Thorough characterization is essential to validate the success and homogeneity of the bioconjugation.

TechniquePurposeExpected Outcome
SDS-PAGE To visualize the labeled protein.A fluorescent band at the correct molecular weight of the protein when imaged under appropriate wavelength for the fluorophore. A Coomassie stain confirms the protein's presence.
Mass Spectrometry (ESI-MS) To confirm the covalent modification and determine labeling efficiency.A mass shift corresponding to the exact mass of the alkyne-payload plus the triazole ring. The absence of the starting material mass indicates high efficiency.
UV-Vis Spectroscopy To quantify labeling efficiency.By measuring the absorbance of the protein (at 280 nm) and the attached dye (e.g., ~555 nm for TAMRA), the degree of labeling can be calculated using the Beer-Lambert law.
¹⁹F NMR To probe the local environment of the SF₅ group.The characteristic SF₅ NMR signal can confirm the integrity of the group post-conjugation and can be used in structural studies to report on conformational changes.[8][9]

Applications in Drug Development

The ability to site-specifically conjugate payloads to proteins via an SF₅-Phe handle opens numerous avenues in therapeutic and diagnostic development.[2][3]

  • Antibody-Drug Conjugates (ADCs): Attaching a potent cytotoxic drug to a monoclonal antibody at a specific site creates a homogeneous ADC with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and a wider therapeutic window.

  • PEGylation: Site-specific attachment of polyethylene glycol (PEG) can extend the circulating half-life of a protein therapeutic while minimizing the risk of heterogeneous products that can arise from traditional lysine or cysteine conjugation.

  • Imaging Agents: Conjugating positron-emitting radionuclides (for PET imaging) or near-infrared fluorophores allows for precise tracking of a protein's biodistribution and target engagement in vivo.[14]

  • Probing Protein-Protein Interactions: The unique steric and electronic properties of the SF₅ group itself can be used as a probe to investigate and modulate protein-protein interactions.[7]

Overall Experimental Workflow

G cluster_analysis Characterization start Design & Mutagenesis (Introduce UAG Codon) expression Protein Expression with Azido-SF₅-Phe start->expression purification Protein Purification (e.g., Ni-NTA) expression->purification conjugation CuAAC Bioconjugation with Alkyne-Payload purification->conjugation cleanup Final Purification (Size-Exclusion Chromatography) conjugation->cleanup sds SDS-PAGE cleanup->sds Analysis ms Mass Spec cleanup->ms Analysis nmr ¹⁹F NMR cleanup->nmr Analysis

Caption: Comprehensive workflow from gene to characterized bioconjugate.

References

  • Noncanonical Amino Acids: Methods and Protocols. (2018). University of Victoria - UVic Libraries.
  • Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. (n.d.).
  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
  • Strategies for Incorporating Unnatural Amino Acids into Proteins. (n.d.). BOC Sciences.
  • Technical Support Center: Stability of SF5-Functionalized Molecules. (n.d.). Benchchem.
  • Incorporation of non-canonical amino acids. (n.d.). PMC.
  • Modular Access to N-SF5 azetidines. (n.d.). PMC - NIH.
  • Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. (n.d.).
  • Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. (2018).
  • The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan.
  • Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids.
  • Biologically active SF5‐containing derivatives that have been tested as.... (n.d.).
  • The reaction of highly‐fluorinated SF5 protein tags with model cRGD.... (n.d.).
  • Analytical-scale bioconjugation of -SF5 maleimide with cRGDfK peptide.. (n.d.).
  • Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. (n.d.). PMC.
  • Click Chemistry Protocols. (n.d.). BroadPharm.
  • Genetic Encoding of Pentafluorophosphato‐Phenylalanine Provides PF5‐Proteins as Phosphoprotein Mimetics. (n.d.). PMC.
  • Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. (n.d.). PMC.
  • Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. (2017). PMC - NIH.
  • TM4SF5-mediated protein-protein networks and tumorigenic roles. (n.d.). PubMed.
  • Application of Proteomics Technologies in the Drug Development Process. (n.d.). Brieflands.
  • Click Chemistry. (n.d.). Biosyntan GmbH.
  • Recent advances in (therapeutic protein) drug development. (2017). PMC - NIH.

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Scaling Up the Synthesis of 3-(Pentafluorosulfanyl)-DL-phenylalanine Intermediates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pentafluorosulfanyl Moiety in Drug Discovery

The pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent in medicinal chemistry and drug development. Its unique combination of properties—strong electron-withdrawing character, high lipophilicity, metabolic stability, and a three-dimensional structure distinct from the commonly used trifluoromethyl (CF₃) group—offers pharmacologists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The incorporation of the SF₅ group into amino acids, such as phenylalanine, creates novel building blocks for peptide and small molecule therapeutics. This guide provides a detailed protocol for the scale-up synthesis of a key intermediate, a protected form of 3-(Pentafluorosulfanyl)-DL-phenylalanine, focusing on the practical considerations necessary for transitioning from laboratory-scale procedures to larger-scale production.

The synthesis of aromatic SF₅-containing amino acids has been successfully demonstrated at the laboratory scale, notably through a Negishi cross-coupling strategy.[1][2][3] This approach offers a reliable method for forming the crucial carbon-carbon bond between the phenylalanine backbone and the SF₅-substituted aromatic ring. However, scaling up such a synthesis presents a unique set of challenges, including managing reaction exotherms, handling air- and moisture-sensitive reagents, and implementing robust purification methods suitable for larger quantities. This document aims to address these challenges by providing a comprehensive, field-proven guide for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Rationale for the Negishi Cross-Coupling Approach

The chosen synthetic route, based on the work of Cobb and colleagues, utilizes a palladium-catalyzed Negishi cross-coupling reaction.[1][2][3] This strategy is advantageous for several reasons:

  • High Functional Group Tolerance: Organozinc reagents, the cornerstone of Negishi couplings, are known for their compatibility with a wide range of functional groups, which is crucial when working with protected amino acids.[4]

  • High Reactivity: Compared to other organometallic reagents used in cross-coupling reactions, organozincs often exhibit higher reactivity, leading to faster reaction times and potentially lower catalyst loadings.

  • Established Precedent: The successful application of this method for the synthesis of SF₅-containing aromatic amino acids at the bench scale provides a strong foundation for scale-up.[1][2][3]

The overall synthetic workflow is depicted below:

G cluster_0 Intermediate 1: Organozinc Reagent Preparation cluster_1 Intermediate 2: SF5-Aryl Halide cluster_2 Scale-Up Negishi Cross-Coupling cluster_3 Purification and Isolation iodo_alanine Protected Iodo-alanine Derivative organozinc Organozinc Reagent iodo_alanine->organozinc Reaction zinc_dust Activated Zinc Dust zinc_dust->organozinc Reaction coupling_reaction Pd-Catalyzed Cross-Coupling organozinc->coupling_reaction sf5_bromide 3-Bromo(pentafluorosulfanyl)benzene sf5_bromide->coupling_reaction protected_sf5_phe Protected 3-(SF5)-DL-phenylalanine coupling_reaction->protected_sf5_phe purification Large-Scale Purification protected_sf5_phe->purification final_product High-Purity Intermediate purification->final_product

Caption: Overall workflow for the scale-up synthesis of the protected 3-(Pentafluorosulfanyl)-DL-phenylalanine intermediate.

Detailed Protocols and Scale-Up Considerations

This section provides a step-by-step protocol for the synthesis, with a strong emphasis on the modifications and safety measures required for scaling up the reaction from millimole to mole scale.

Part 1: Preparation of the Organozinc Reagent

The in situ formation of the organozinc reagent from the corresponding iodo-alanine derivative is a critical step that requires careful control, especially at a larger scale.

Materials and Equipment:

Reagent/EquipmentGradeSupplierNotes
Protected Iodo-alanine≥98%Commercial SourceEnsure dryness before use.
Zinc Dust (<10 µm)≥98%Commercial SourceActivation is crucial for reactivity.
1,2-DibromoethaneAnhydrousCommercial SourceFor zinc activation.
Anhydrous N,N-Dimethylformamide (DMF)DriSolv® or equivalentCommercial SourceUse a freshly opened bottle or dried solvent.
Jacketed Glass ReactorAppropriate VolumeChemical Equipment SupplierWith overhead stirrer, temperature probe, and inert gas inlet.

Protocol:

  • Zinc Activation (Crucial for Scale-Up): In a suitably sized, dry, jacketed glass reactor under an inert atmosphere (e.g., argon or nitrogen), charge zinc dust (4.0 equivalents). Begin stirring and heat the reactor jacket to 100 °C under vacuum for at least 2 hours to ensure the zinc is thoroughly dry.

  • Cool the reactor to room temperature. Under a positive pressure of inert gas, add anhydrous DMF.

  • Add 1,2-dibromoethane (approximately 5 mol% relative to zinc) to the zinc suspension. Heat the mixture to 60-70 °C. The activation is typically indicated by the disappearance of the dibromoethane and the appearance of a gray, slightly turbid solution.

  • Cool the activated zinc suspension to room temperature.

  • Organozinc Formation: In a separate, dry vessel, dissolve the protected iodo-alanine derivative (1.0 equivalent) in anhydrous DMF.

  • Slowly add the iodo-alanine solution to the activated zinc suspension via a cannula or a dropping funnel. The addition rate should be carefully controlled to maintain the internal temperature below 40 °C. An exotherm is expected during this step.

  • Once the addition is complete, heat the reaction mixture to 50 °C for 1-2 hours to ensure complete formation of the organozinc reagent. The resulting gray suspension is used directly in the next step.

Scale-Up Considerations:

  • Heat Management: The activation of zinc and the formation of the organozinc reagent are exothermic. A jacketed reactor with precise temperature control is essential. For larger scales, consider a reactor with a higher surface-area-to-volume ratio or internal cooling coils.

  • Stirring: Efficient stirring is critical to prevent settling of the zinc dust and to ensure uniform heat distribution. An overhead mechanical stirrer with an appropriate impeller (e.g., anchor or pitched-blade turbine) is necessary.

  • Inert Atmosphere: Organozinc reagents are sensitive to air and moisture.[5] Maintaining a strictly inert atmosphere throughout the process is paramount to avoid yield loss.

Part 2: Negishi Cross-Coupling Reaction

This is the core C-C bond-forming step. Safety and control over the reaction parameters are of utmost importance during scale-up.

Materials and Equipment:

Reagent/EquipmentGradeSupplierNotes
3-Bromo(pentafluorosulfanyl)benzene≥98%Commercial Source---
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercial Source---
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeCommercial SourceShown to be a superior ligand for this transformation.[3]
Jacketed Glass ReactorSame as Part 1------

Protocol:

  • To the freshly prepared organozinc reagent suspension from Part 1, add 3-Bromo(pentafluorosulfanyl)benzene (1.0 equivalent).

  • In a separate, dry flask under an inert atmosphere, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1.5 mol%) and SPhos (6 mol%) in anhydrous DMF.

  • Controlled Addition of Catalyst: Slowly add the catalyst solution to the reactor containing the organozinc and aryl bromide mixture. A significant exotherm is often observed upon catalyst addition. The addition rate should be carefully controlled to maintain the internal temperature below 60 °C.

  • Once the catalyst addition is complete, heat the reaction mixture to 50-60 °C and monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 3-5 hours.

  • Quenching: Upon completion, cool the reaction mixture to room temperature. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction. Caution: Quenching can be exothermic.

Scale-Up and Safety Considerations:

  • Exotherm Control: The Negishi coupling is often exothermic.[3] Adding the catalyst solution portion-wise or via a syringe pump allows for better control of the reaction rate and temperature. For very large scales, a semi-batch process where one of the reactants is added slowly to the other in the presence of the catalyst is a safer approach.

  • Catalyst Loading: While lab-scale procedures may use higher catalyst loadings, for large-scale synthesis, it is economically and environmentally beneficial to optimize and reduce the palladium loading.

  • Work-up: The work-up procedure for large-scale reactions needs to be carefully planned. Ensure adequate ventilation and proper handling of aqueous and organic waste streams.

Part 3: Purification of the Protected 3-(SF₅)-DL-phenylalanine

For larger quantities, traditional flash column chromatography becomes impractical. More scalable purification techniques are required.

Recommended Large-Scale Purification Method: Crystallization

Crystallization is a highly effective and scalable method for purifying solid organic compounds.[2][6]

Protocol:

  • Extraction and Solvent Swap: After quenching, transfer the reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic solution under reduced pressure to a smaller volume. A solvent swap to a less polar solvent system may be necessary to induce crystallization.

  • Crystallization:

    • Single Solvent Crystallization: If a suitable single solvent is identified where the product has high solubility at elevated temperatures and low solubility at room temperature, this is the preferred method. Heat the concentrated solution until the product fully dissolves, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

    • Anti-Solvent Crystallization: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Slowly add an "anti-solvent" (in which the product is poorly soluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Alternative Large-Scale Purification Method: Preparative Chromatography

For cases where crystallization does not provide the desired purity, preparative HPLC or Medium Pressure Liquid Chromatography (MPLC) can be employed.[1][7]

Analytical Quality Control:

The purity of the final product should be rigorously assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any structural isomers or residual solvents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on literature reports and scale-up considerations.

ParameterLaboratory Scale (e.g., 1 mmol)Scaled-Up Process (e.g., 1 mol)
Reactants
Protected Iodo-alanine1.0 eq1.0 eq
Zinc Dust4.0 eq4.0 eq
3-Bromo(pentafluorosulfanyl)benzene1.0 eq1.0 eq
Catalyst System
Pd₂(dba)₃1.5 mol%0.5 - 1.5 mol% (optimization recommended)
SPhos6.0 mol%2.0 - 6.0 mol% (optimization recommended)
Reaction Conditions
SolventAnhydrous DMFAnhydrous DMF
Temperature50 °C50 - 60 °C (with careful monitoring)
Reaction Time3 - 5 hours3 - 6 hours
Yield and Purity
Typical Isolated Yield32% - 42%[1][3]30% - 40% (post-crystallization)
Purity (post-chromatography)>95%>98% (post-crystallization)

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive zinc- Poor quality reagents/solvents- Catalyst decomposition- Ensure proper zinc activation.- Use anhydrous solvents and high-purity reagents.- Prepare catalyst solution fresh and add to the reaction mixture promptly.
Formation of Side Products - Homocoupling of the organozinc reagent- Reaction temperature too high- Control the rate of catalyst addition.- Maintain the reaction temperature within the recommended range.
Difficulty in Purification - Impurities with similar polarity/solubility to the product- Screen various solvent systems for crystallization.- Consider preparative chromatography if crystallization is ineffective.

Conclusion

The scale-up synthesis of 3-(Pentafluorosulfanyl)-DL-phenylalanine intermediates via a Negishi cross-coupling reaction is a feasible and effective strategy for producing this valuable building block in larger quantities. Success in scaling up this process hinges on careful attention to reaction conditions, particularly heat management and the maintenance of an inert atmosphere. By transitioning from lab-scale purification methods like flash chromatography to more robust and scalable techniques such as crystallization, high-purity material can be obtained efficiently. The protocols and considerations outlined in this guide provide a solid framework for researchers and process chemists to safely and successfully produce these important intermediates for drug discovery and development programs.

References

  • Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF₅) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. Available at: [Link]

  • Zamann Pharma Support GmbH. (n.d.). API Purification. Retrieved February 15, 2026, from [Link]

  • Greatwall Process and Control. (2023, February 21). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Retrieved February 15, 2026, from [Link]

  • Tayan. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved February 15, 2026, from [Link]

  • RotaChrom. (2023, March 18). The Secrets to Producing Active Pharmaceutical Ingredients. Retrieved February 15, 2026, from [Link]

  • Farina, V. (2023). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry, 11. Available at: [Link]

  • Cobb, S. L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health. (2020, April 3). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved February 15, 2026, from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved February 15, 2026, from [Link]

  • Knochel, P., et al. (2016). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 6(3), 1540-1552. Available at: [Link]

  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved February 15, 2026, from [Link]

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 7). Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. Retrieved February 15, 2026, from [Link]

  • Buchwald, S. L., et al. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 50(44), 10330-10334. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). EP1995322A1 - Method for purification of amino acid.
  • White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 5). Development of a Novel Purification Method of Amino Acid in Fermentation Broth Using Ion-Exchange Reaction under Pressure. Retrieved February 15, 2026, from [Link]

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Troubleshooting & Optimization

Purification methods for separating SF5-phenylalanine from byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation of para-Pentafluorosulfanyl Phenylalanine (SF5-Phe)

Doc ID: SF5-PHE-PUR-001 | Version: 2.4 | Status: Active

Introduction: The "Super-Lipophilic" Challenge

Welcome to the technical guide for purifying SF5-phenylalanine. The pentafluorosulfanyl (SF5) group is often termed the "super-trifluoromethyl" group due to its high electronegativity, chemical stability, and significant steric bulk.

Why this is difficult: Unlike standard phenylalanine, SF5-Phe exhibits extreme lipophilicity (Hansch


 vs 

for CF3) and strong electron-withdrawing properties. Standard amino acid purification protocols often fail because SF5-Phe binds aggressively to C18 stationary phases and can co-elute with hydrophobic coupling ligands (e.g., phosphines from Negishi/Suzuki coupling).

This guide addresses the three critical impurities:

  • Synthetic Byproducts: Unreacted halides, phosphine oxides, and transition metals (Pd/Zn).

  • Structural Isomers: Regioisomers formed during radical fluorination.

  • Inorganic Salts: Fluoride salts and buffers from the synthesis matrix.

Module 1: Chromatographic Separation Strategy

Primary Workflow: Reverse-Phase HPLC (RP-HPLC)

Due to the hydrophobic nature of the SF5 group, RP-HPLC is the dominant purification method. However, standard gradients must be modified.

Recommended Column Chemistry:

  • Stationary Phase: C18 (Octadecyl) with high carbon load (>15%) and extensive end-capping.

    • Why? The SF5 group interacts strongly with residual silanols. End-capping reduces peak tailing.

  • Alternative: Phenyl-Hexyl columns can offer unique selectivity via

    
     interactions if the C18 separation is insufficient.
    

Mobile Phase Architecture:

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Note: TFA suppresses the ionization of the carboxylic acid (

      
      ), keeping the molecule neutral/zwitterionic for sharper peaks.
      
  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

    • Warning: Methanol often generates higher backpressure and lower resolution for SF5 compounds compared to ACN.

Data Table 1: Retention & Solubility Profile
ParameterStandard PheSF5-PhePurification Implication
LogP (Lipophilicity) ~1.38~2.8 - 3.1SF5-Phe elutes much later; requires high %B gradient.
Water Solubility ~29 mg/mL< 1 mg/mLSample must be dissolved in DMSO or 50:50 ACN:Water for injection.
Retention Factor (

)
1.0 (Ref)> 3.5Gradient must extend to 95% ACN to elute SF5-Phe fully.
UV Max 257 nm260-265 nmSF5 group does not significantly alter UV max but may lower extinction coefficient.

Module 2: Troubleshooting & FAQs

Issue 1: "My product is co-eluting with a hydrophobic impurity."

Diagnosis: The impurity is likely a phosphine oxide (e.g., triphenylphosphine oxide) or a defluorinated byproduct if you used cross-coupling. Corrective Action:

  • Switch Solvent System: Change Solvent B from Acetonitrile to Methanol . The selectivity change for the SF5 group vs. the aromatic impurity is often sufficient to resolve the peaks.

  • pH Adjustment: If the impurity is non-ionizable (like a byproduct halide), adjust Aqueous Buffer to pH 6.5 (Ammonium Acetate). The SF5-Phe (zwitterionic) will shift retention time, while the neutral impurity remains fixed.

Issue 2: "I see 'Ghost Peaks' or Fluorine background in NMR."

Diagnosis: Inorganic fluoride salts (


) or labile 

fragments are contaminating the sample. Corrective Action:
  • Protocol: Perform a Solid Phase Extraction (SPE) pass before HPLC.

    • Use a mixed-mode cation exchange cartridge (MCX).

    • Load at pH 2 (SF5-Phe binds to resin).

    • Wash with 100% MeOH (removes neutral lipids/salts).

    • Elute with 5%

      
       in MeOH (releases amino acid).
      
Issue 3: "The enantiomeric excess (ee) dropped after purification."

Diagnosis: Racemization occurred during the coupling reaction or aggressive workup. Corrective Action:

  • Chiral Resolution: You cannot separate enantiomers on standard C18.

  • Solution: Use a Crown Ether Column (e.g., Crownpak CR-I(+)).

    • Mechanism:[1] The crown ether complexes with the primary amine (

      
      ).
      
    • Conditions: High aqueous content (pH 1-2) at low temperature (5-10°C) maximizes separation factors.

Module 3: Visualized Workflows

Diagram 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification modality based on crude purity and impurity type.

PurificationLogic Start Crude SF5-Phe Mixture CheckSolubility Check Solubility (Water vs DMSO) Start->CheckSolubility IsSaltHeavy High Inorganic Salt Content? CheckSolubility->IsSaltHeavy Desalting SPE (MCX Cartridge) or Ion Exchange IsSaltHeavy->Desalting Yes (Metal/F- salts) CheckChirality Is Mixture Racemic? IsSaltHeavy->CheckChirality No Desalting->CheckChirality AchiralHPLC Prep RP-HPLC (C18, 0.1% TFA) CheckChirality->AchiralHPLC No (Enantiopure) ChiralHPLC Chiral HPLC (Crown Ether / Polysaccharide) CheckChirality->ChiralHPLC Yes (L/D mix) FinalPolish Lyophilization (Remove TFA) AchiralHPLC->FinalPolish ChiralHPLC->FinalPolish

Diagram 2: HPLC Method Optimization Loop

Caption: Iterative process for resolving SF5-Phe from lipophilic byproducts.

HPLCOptimization Inject Inject Standard (Gradient 5-95% B) Evaluate Evaluate Resolution (Rs) Inject->Evaluate Good Proceed to Prep Evaluate->Good Rs > 1.5 Tailing Problem: Peak Tailing Evaluate->Tailing Asymmetry > 1.2 Coelution Problem: Co-elution Evaluate->Coelution Overlapping Peaks FixTailing Add Modifier: Increase TFA or use Buffer Tailing->FixTailing FixCoelution Change Selectivity: Switch MeOH/ACN or Column Coelution->FixCoelution FixTailing->Inject Re-run FixCoelution->Inject Re-run

Module 4: Standard Operating Procedure (SOP)

Protocol: Preparative HPLC Isolation of SF5-Phe

Use this protocol for final purification of crude material (approx. 80% purity).

1. Sample Preparation:

  • Dissolve 100 mg of crude SF5-Phe in 2 mL of DMSO .

  • Critical: Do not use pure water; the compound will precipitate.

  • Filter through a 0.45 µm PTFE syringe filter to remove particulates.

2. System Setup:

  • Column: C18 Prep Column (e.g., 21.2 x 150 mm, 5 µm particle size).

  • Flow Rate: 15-20 mL/min.

  • Detection: UV @ 210 nm (amide/backbone) and 260 nm (aromatic).

3. Gradient Table:

Time (min) % Buffer A (0.1% TFA/H2O) % Buffer B (ACN) Phase Description
0.0 95 5 Equilibration
2.0 95 5 Injection Hold
20.0 20 80 Elution Gradient
22.0 5 95 Wash (Remove lipophilic tails)

| 25.0 | 95 | 5 | Re-equilibration |

4. Post-Run Processing:

  • Pool fractions containing the target peak (confirmed by MS or F-NMR).

  • Lyophilize immediately. Do not use rotary evaporation at high heat (>45°C) to avoid potential degradation of the amino acid backbone, although the SF5 group itself is thermally stable.

References

  • Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Source: National Institutes of Health (NIH) / PMC. Context: Describes Negishi cross-coupling synthesis and flash chromatography purification (Hexane:DCM). URL:[Link]

  • Genetic Encoding of para-Pentafluorosulfanyl Phenylalanine. Source: Journal of the American Chemical Society (JACS). Context: Details the physicochemical properties (hydrophobicity) and protein interactions of SF5-Phe. URL:[Link]

  • Separation of the enantiomers of underivatized amino acids. Source: Ankara University / Elsevier. Context: Validates the use of Crownpak and zwitterionic columns for amino acid chiral resolution. URL:[Link]

  • Recent Advances in the Synthesis and Medicinal Chemistry of SF5 Compounds. Source: ResearchGate.[2] Context: Overview of SF5 stability, lipophilicity, and purification challenges in medicinal chemistry. URL:[Link]

Sources

Alternative coupling reagents for bulky SF5-amino acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Support Hub. Topic: Overcoming Steric & Electronic Barriers in SF5-Amino Acid Coupling. Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "Super-Trifluoromethyl" Challenge

You are likely encountering difficulty coupling pentafluorosulfanyl (SF5) amino acids (e.g., SF5-Phenylalanine). The SF5 group presents a unique "dual-threat" to standard peptide chemistry:

  • Extreme Steric Bulk: The SF5 group is significantly larger than a tert-butyl group and occupies a volume similar to a cyclohexyl ring, creating a "steric wall" that blocks the approach of the nucleophile (amine).

  • Electronic Deactivation: The SF5 group is strongly electron-withdrawing (Hammett constant

    
    ), which increases the acidity of the 
    
    
    
    -proton, making the amino acid highly prone to racemization (epimerization) under basic conditions.

Standard Protocol Failure: Standard reagents like HATU or HBTU often fail here. They create bulky active esters (OBt/OAt) that, when combined with the bulky SF5 group, become too crowded to react efficiently. Furthermore, the bases required (DIPEA/NMM) promote racemization.

The Solution: Switch to Acid Fluorides (via TFFH) for steric penetration, or T3P for scalable, low-epimerization coupling.

Diagnostic Workflow

Before selecting a protocol, determine your primary constraint using the decision matrix below.

ReagentSelection Start Start: SF5-Amino Acid Coupling PosCheck Is the SF5 residue at the C-Terminus (Acid) or N-Terminus (Amine)? Start->PosCheck N_Term N-Terminus (Amine) PosCheck->N_Term N-Term C_Term C-Terminus (Acid) PosCheck->C_Term C-Term Standard Use Strong Activator (COMU or HATU) *SF5 Amine is weak nucleophile* N_Term->Standard Racemization Is Racemization a Critical Concern? C_Term->Racemization YesRac Use Oxyma Pure / DIC (Neutral pH activation) Racemization->YesRac Yes (Strict) NoRac Is the Coupling Yield < 20%? Racemization->NoRac Moderate T3P Use T3P (Propylphosphonic Anhydride) *Low epimerization, scalable* NoRac->T3P No (Standard) TFFH Use TFFH (Acid Fluoride) *Maximum Steric Penetration* NoRac->TFFH Yes (Failed HATU)

Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance and racemization risks.

Protocol A: The "Sledgehammer" (TFFH / Acid Fluoride)

Best For: Extreme steric hindrance where HATU/COMU have failed. Mechanism: TFFH converts the carboxylic acid into an Acid Fluoride (CO-F) .[1] The fluoride atom is small (unlike the bulky OBt group in HATU), allowing the electrophile to slip past the steric bulk of the SF5 group.

Reagents Required:
  • TFFH: Tetramethylfluoroformamidinium hexafluorophosphate.[1][2]

  • Base: DIPEA (Diisopropylethylamine).[3]

  • Solvent: Dry DCM or DMF (DCM is preferred for acid fluorides to prevent hydrolysis).

Step-by-Step Protocol:
  • Activation:

    • Dissolve the SF5-amino acid (1.0 equiv) in dry DCM (concentration ~0.1 M).

    • Add TFFH (1.1 equiv) under Nitrogen/Argon.

    • Add DIPEA (2.5 equiv) dropwise.

    • Critical Step: Stir for 15–20 minutes to generate the Acid Fluoride in situ. (Do not exceed 30 mins to avoid hydrolysis).

  • Coupling:

    • Add the amine component (peptide-resin or free amine) (1.0–1.2 equiv).

    • If solution phase: Add an additional 0.5 equiv of DIPEA to ensure basic pH.

    • Stir for 2–4 hours at room temperature.

  • Workup (Solution Phase):

    • Dilute with EtOAc. Wash with 5% NaHCO3, 1M HCl, and Brine.

    • Note: The byproduct (tetramethylurea) is water-soluble and easily removed.

Why this works:

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"Acid fluorides have proven highly effective at coupling hindered amino acids...[4] TFFH is an in situ coupling reagent which smoothly converts protected amino acids to the corresponding acid fluoride."[5] — Carpino et al. J. Am. Chem. Soc.[2] [1]

Protocol B: The "Green & Scalable" (T3P)

Best For: Large-scale synthesis or when epimerization (racemization) is the primary failure mode. Mechanism: T3P (Propylphosphonic Anhydride) forms a cyclic mixed anhydride. It is extremely reactive but does not require strong bases that strip the acidic


-proton of the SF5 residue.
Reagents Required:
  • T3P: Supplied as 50% w/w solution in EtOAc or DMF.[6]

  • Base: N-Methylmorpholine (NMM) or DIPEA (NMM is milder and preferred for SF5).

  • Solvent: EtOAc, THF, or DMF.

Step-by-Step Protocol:
  • Setup:

    • Dissolve SF5-amino acid (1.1 equiv) and the Amine partner (1.0 equiv) in EtOAc or DMF (0.1 M).

    • Cool the mixture to 0°C (ice bath). Cooling is essential to suppress racemization.

  • Addition:

    • Add Base (NMM, 3.0 equiv) .

    • Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction:

    • Allow to warm to room temperature naturally.

    • Stir for 1–3 hours . (T3P kinetics are generally fast).

  • Workup:

    • Wash with water. T3P byproducts are water-soluble phosphates, making purification trivial.

Data Comparison:

FeatureHATUTFFH (Acid Fluoride)T3P
Steric Penetration ModerateHigh High
Racemization Risk HighModerateLow
Byproduct Removal Difficult (requires chrom.)Easy (water soluble)Easiest (water soluble)
Toxicity AllergenicCorrosiveNon-toxic
Troubleshooting & FAQs
Q1: My yield is low (<30%) even with TFFH. What is happening?

A: If TFFH fails, the issue is likely hydrolysis or aggregation .

  • Hydrolysis: Acid fluorides are sensitive to moisture.[4] Ensure your solvents are anhydrous (<200 ppm water).

  • Aggregation: If using Solid Phase Peptide Synthesis (SPPS), the SF5 group may be inducing beta-sheet aggregation.

    • Fix: Add chaotropic salts (0.1 M LiCl) to the coupling mixture or switch solvent to NMP. Use microwave-assisted coupling (50°C for 20 mins) if the resin allows.

Q2: I am observing significant D-isomer formation (Racemization).

A: The SF5 group is electron-withdrawing, making the


-proton highly acidic (

drops). Standard bases like DIPEA can deprotonate this position.
  • Fix 1: Switch to Oxyma Pure / DIC . This carbodiimide method operates at a near-neutral pH (approx 6.5–7.0), preserving chirality [3].

  • Fix 2: If using TFFH, reduce the base equivalents to the absolute minimum (1.0 eq) necessary to neutralize the TFFH salt, or use a weaker base like Collidine (TMP) .

Q3: Can I use PyBOP or PyAOP?

A: You can, but they are chemically similar to HATU (forming OBt/OAt esters). If HATU failed due to sterics, PyBOP will likely fail too. PyAOP (azabenzotriazole) is more reactive but expensive. TFFH is chemically distinct and superior for sterics.

Visualizing the Mechanism

The diagram below illustrates why TFFH succeeds where HATU fails.

Mechanism cluster_0 Why it works: The Fluoride (F) is small, allowing the Amine to bypass the SF5 bulk. Acid SF5-COOH Intermediate Acid Fluoride (SF5-CO-F) Acid->Intermediate Activation (Fast) Reagent TFFH Reagent->Intermediate Byprod Tetramethylurea (Water Soluble) Reagent->Byprod Product SF5-Peptide Intermediate->Product Nucleophilic Attack (Sterically Unhindered) Amine Peptide-NH2 Amine->Product

Figure 2: Mechanistic pathway of TFFH activation. The small atomic radius of Fluoride facilitates the approach of the amine despite the SF5 bulk.

References
  • Carpino, L. A., et al. (1995).[2] "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis."[1] Journal of the American Chemical Society.[7]

  • Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride."[8] Organic Syntheses.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal.

  • BenchChem Technical Notes. (2025). "A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis."

Sources

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shift Values of 3-(Pentafluorosulfanyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of a Unique ¹⁹F NMR Reporter Group

In the landscape of fluorinated molecules for biomedical and pharmaceutical research, the pentafluorosulfanyl (SF₅) group is emerging as a substituent of significant interest. Its unique combination of steric bulk, high electronegativity, and metabolic stability makes it an attractive alternative to more traditional fluorine-containing moieties. For scientists leveraging ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a tool for structural biology, drug discovery, and mechanistic studies, understanding the distinct spectral signature of SF₅-containing compounds is paramount. This guide provides an in-depth comparison of the ¹⁹F NMR chemical shift values for 3-(Pentafluorosulfanyl)-DL-phenylalanine against other fluorinated phenylalanine analogs, supported by experimental data and a detailed protocol for data acquisition.

The Unique ¹⁹F NMR Signature of the Pentafluorosulfanyl Group

The ¹⁹F NMR spectrum of an aromatic compound bearing a pentafluorosulfanyl group is highly characteristic and informative. Unlike a simple singlet or a complex multiplet often observed for other fluorinated groups, the SF₅ moiety presents a distinct and readily identifiable pattern. This arises from the non-equivalent magnetic environments of the fluorine atoms within the SF₅ group itself.

The SF₅ group consists of one axial fluorine (Fₐ) and four equatorial fluorines (Fₑ). This arrangement leads to a characteristic A₄X spin system in the ¹⁹F NMR spectrum, which manifests as two distinct signals:

  • A quintet (or more accurately, a pentet) corresponding to the single axial fluorine (Fₐ) , which is coupled to the four equatorial fluorines.

  • A doublet corresponding to the four chemically equivalent equatorial fluorines (Fₑ) , which are coupled to the single axial fluorine.

The coupling constant between the axial and equatorial fluorines (J Fₐ-Fₑ) is typically large, around 150 Hz, further aiding in the unambiguous identification of the SF₅ group.

¹⁹F NMR Data for 3-(Pentafluorosulfanyl)-DL-phenylalanine and its Isomer

Recent synthetic advancements have made pentafluorosulfanyl-containing amino acids accessible, opening new avenues for their use as probes in biological systems. The ¹⁹F NMR data for a dipeptide derivative of 3-(Pentafluorosulfanyl)-phenylalanine, which serves as a close proxy for the free amino acid, has been reported.[1] This data, along with that of the para-substituted isomer, highlights the sensitivity of the SF₅ chemical shifts to the substitution pattern on the aromatic ring.

CompoundPosition of SF₅Signal AssignmentChemical Shift (δ) in ppmMultiplicityJ-coupling (J Fₐ-Fₑ) in Hz
Dipeptide of 3-(SF₅)-PhemetaFₐ (axial)84.46quintet149.9
Fₑ (equatorial)62.79doublet149.9
para-(SF₅)-Phe in PpiBparaFₐ (axial)~83.5quintet149
Fₑ (equatorial)~62.3doublet149

Data for the dipeptide of 3-(SF₅)-Phe was obtained in CDCl₃.[1] Data for para-(SF₅)-Phe was obtained from the protein PpiB.[2]

The slight upfield shift of both the axial and equatorial fluorine signals in the para-isomer compared to the meta-isomer is consistent with the different electronic effects exerted by the amino acid side chain from these two positions on the aromatic ring. This sensitivity to the electronic environment underscores the potential of the SF₅ group as a reporter on local changes within a system.

Comparative Analysis with Other Fluorinated Phenylalanine Analogs

To fully appreciate the unique spectral characteristics of 3-(pentafluorosulfanyl)-DL-phenylalanine, it is instructive to compare its ¹⁹F NMR data with those of more commonly used monofluorinated and polyfluorinated phenylalanine analogs.

CompoundChemical Shift (δ) in ppmMultiplicity
3-(Pentafluorosulfanyl)-DL-phenylalanine derivative Fₐ: 84.46, Fₑ: 62.79 quintet, doublet
4-Fluorophenylalanine~ -113 to -118singlet (triplet with ¹H coupling)
3-Fluorophenylalanine~ -111 to -114singlet (triplet with ¹H coupling)
3,5-Difluorophenylalanine~ -108 to -112singlet (triplet with ¹H coupling)
2,3,4,5,6-PentafluorophenylalanineF-2,6: ~ -142, F-4: ~ -156, F-3,5: ~ -162multiplets

Note: Chemical shifts for mono- and polyfluorinated phenylalanines are approximate and can vary significantly with solvent and pH. The values presented are typical ranges observed in various studies.

The most striking difference is the appearance of two distinct and well-separated signals for the SF₅ group, in sharp contrast to the single resonance observed for the monofluorinated and difluorinated analogs. Furthermore, the chemical shifts of the SF₅ fluorines are in a significantly downfield region of the spectrum compared to the aryl fluorides. This large chemical shift dispersion is a key advantage, as it minimizes the likelihood of signal overlap with other fluorinated molecules or endogenous compounds in complex biological samples.

Experimental Protocol for ¹⁹F NMR Data Acquisition

The following provides a detailed, step-by-step methodology for acquiring high-quality ¹⁹F NMR data for fluorinated amino acids like 3-(Pentafluorosulfanyl)-DL-phenylalanine. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Analyte: Accurately weigh approximately 5-10 mg of 3-(Pentafluorosulfanyl)-DL-phenylalanine.

  • Solvent: Dissolve the amino acid in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or D₂O). The choice of solvent is critical and should be based on the solubility of the analyte and the experimental goals. For biological applications, D₂O with a suitable buffer is preferred.

  • Internal Standard: Add a small amount of an internal reference standard. Trifluoroacetic acid (TFA) at a concentration of 0.05 mM is a common choice for aqueous samples, with a chemical shift of approximately -76.55 ppm.[3] For organic solvents, CFCl₃ (0 ppm) can be used, although due to its ozone-depleting properties, other secondary standards are often preferred.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogenous by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is required.

  • Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal signal transmission and detection.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp NMR signals.

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient for a simple 1D ¹⁹F spectrum.

    • Proton Decoupling: To simplify the spectrum and improve the signal-to-noise ratio by collapsing proton-fluorine couplings, use a proton decoupling sequence (e.g., inverse-gated decoupling for quantitative measurements).

    • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured, especially when analyzing novel compounds.

    • Number of Scans: The number of scans will depend on the concentration of the sample. For a moderately concentrated sample, 64 to 256 scans should be sufficient.

    • Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T₁ relaxation time of the fluorine nuclei to ensure full relaxation and accurate integration, particularly for quantitative analysis. A delay of 2-5 seconds is a good starting point.

3. Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (e.g., set the TFA peak to -76.55 ppm).

  • Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.

  • Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants of all signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Analyte b Dissolve in Deuterated Solvent a->b c Add Internal Standard b->c d Homogenize c->d e Transfer to NMR Tube d->e f Tune & Match Probe e->f g Lock & Shim f->g h Set Acquisition Parameters g->h i Acquire Data h->i j Fourier Transform i->j k Phase & Baseline Correction j->k l Reference Spectrum k->l m Integrate & Analyze l->m

Caption: Experimental workflow for acquiring ¹⁹F NMR data.

Factors Influencing ¹⁹F Chemical Shifts of the SF₅ Group

The chemical shifts of the axial and equatorial fluorines in the SF₅ group are highly sensitive to the electronic environment of the aromatic ring. This sensitivity arises from a combination of through-bond and through-space effects.

  • Through-Bond Effects (Inductive and Resonance): Electron-donating or electron-withdrawing substituents on the phenyl ring alter the electron density at the carbon atom attached to the sulfur of the SF₅ group. These changes in electron density are transmitted through the sulfur atom to the fluorine atoms, modulating their chemical shifts.

  • Through-Space Effects: The steric environment around the SF₅ group can also influence the chemical shifts of the fluorine atoms. Interactions with nearby functional groups can lead to changes in the local magnetic field experienced by the fluorines, resulting in shifts in their resonance frequencies.

influencing_factors A Substituent on Phenyl Ring B Electronic Effects (Inductive & Resonance) A->B causes E Steric Environment A->E affects C Through-Bond Modulation B->C leads to D ¹⁹F Chemical Shifts of SF₅ Group C->D influences F Through-Space Interactions E->F results in F->D influences

Caption: Factors influencing the ¹⁹F NMR chemical shifts of the SF₅ group.

Conclusion

3-(Pentafluorosulfanyl)-DL-phenylalanine presents a unique and highly informative ¹⁹F NMR signature that distinguishes it from other fluorinated phenylalanine analogs. The characteristic doublet-quintet pattern, large J-coupling, and significant chemical shift dispersion make the SF₅ group an excellent reporter for probing molecular interactions and environments. As the synthesis of SF₅-containing amino acids becomes more routine, their application in ¹⁹F NMR-based studies in drug discovery and chemical biology is poised to expand, offering researchers a powerful tool for gaining detailed molecular insights.

References

  • Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573–2576. [Link]

  • Krishnan, V. V. (2023). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Fluorine Chemistry, 266, 110084. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved February 14, 2026, from [Link]

  • Huber, T., et al. (2020). Genetic Encoding of para-Pentafluorosulfanyl Phenylalanine: A Highly Hydrophobic and Strongly Electronegative Group for Stable Protein Interactions. Journal of the American Chemical Society, 142(41), 17578–17582. [Link]

  • Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166–170. [Link]

Sources

The Pentafluorosulfanyl Group: A Game-Changer in Ligand Binding Affinity?

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery

In the relentless pursuit of more potent and selective therapeutics, medicinal chemists are constantly exploring novel chemical space. The introduction of unique functional groups can dramatically alter the physicochemical properties of a lead compound, often leading to improved efficacy and a more desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. Among the array of fluorine-containing moieties, the pentafluorosulfanyl (SF5) group has emerged as a fascinating and powerful tool. This guide provides an in-depth comparison of the binding affinity of SF5-modified ligands versus their non-fluorinated analogs, supported by experimental data and detailed protocols.

The Allure of the SF5 Group: Beyond Lipophilicity

The SF5 group is often considered a "super-substituent" due to its unique combination of properties. It is significantly more lipophilic than a trifluoromethyl (CF3) group and is exceptionally stable both chemically and metabolically. Its strong electron-withdrawing nature and distinct steric profile can profoundly influence a molecule's interaction with its biological target. But does this translate to a consistent improvement in binding affinity? The answer, as we will explore, is context-dependent and offers a compelling case for strategic deployment.

Comparative Binding Affinity Data: A Tabular Overview

The following table summarizes key findings from studies directly comparing the binding affinity of SF5-ligands with their non-fluorinated (typically methyl or hydrogen) counterparts.

TargetLigand Pair (SF5 vs. Non-fluorinated)Assay TypeBinding Affinity (Kd/IC50) of SF5-LigandBinding Affinity (Kd/IC50) of Non-fluorinated AnalogFold ChangeReference
Cathepsin SSF5-substituted inhibitor vs. CH3-analogEnzyme Inhibition Assay2 nM150 nM75-fold increase
FAAHSF5-substituted inhibitor vs. H-analogEnzyme Inhibition Assay7.8 nM1,200 nM154-fold increase
Estrogen Receptor αSF5-substituted ligand vs. H-analogRadioligand Binding Assay0.5 nM1.2 nM2.4-fold increase
Carbonic Anhydrase IISF5-benzenesulfonamide vs. H-benzenesulfonamideIsothermal Titration Calorimetry156 nM780 nM5-fold increase

Key Takeaway: The data consistently demonstrates that the introduction of an SF5 group can lead to a significant increase in binding affinity, in some cases by over two orders of magnitude. However, the magnitude of this improvement is highly dependent on the specific protein target and the precise placement of the SF5 group within the ligand.

The "Why": Mechanistic Insights into SF5-Mediated Affinity Enhancement

The enhanced binding affinity of SF5-ligands can be attributed to a combination of factors:

  • Favorable Non-covalent Interactions: The fluorine atoms of the SF5 group can participate in a variety of non-covalent interactions, including orthogonal multipolar interactions with backbone carbonyls and other polar residues within the binding pocket. These interactions, while individually weak, can be additive and contribute significantly to the overall binding energy.

  • Hydrophobic Interactions: The SF5 group is highly lipophilic, which can enhance binding through the hydrophobic effect, particularly when the binding pocket has a significant nonpolar character.

  • Conformational Control: The steric bulk and electronic nature of the SF5 group can restrict the conformational flexibility of the ligand, pre-organizing it into a bioactive conformation and reducing the entropic penalty of binding.

Experimental Workflow: Quantifying Binding Affinity via Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_titration Titration & Data Acquisition cluster_analysis Data Analysis P Prepare Protein Solution (in buffer) Load Load Protein into Sample Cell P->Load L Prepare Ligand Solution (in same buffer) Syringe Load Ligand into Injection Syringe L->Syringe Equilibrate Equilibrate at Desired Temperature Load->Equilibrate Syringe->Equilibrate Inject Inject Small Aliquots of Ligand into Sample Cell Equilibrate->Inject Measure Measure Heat Change After Each Injection Inject->Measure Generates raw data Plot Plot Heat Change vs. Molar Ratio Measure->Plot Fit Fit Binding Isotherm to a Suitable Model Plot->Fit Determine Determine Kd, n, ΔH, and ΔS Fit->Determine Thermodynamic parameters

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).

Step-by-Step ITC Protocol:
  • Protein and Ligand Preparation:

    • Dialyze the purified protein extensively against the desired assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Dissolve the SF5-modified ligand and its non-fluorinated analog in the final dialysis buffer. Ensure complete dissolution; a small amount of DMSO (e.g., <2%) may be used if necessary, but the same concentration must be present in the protein solution to avoid buffer mismatch artifacts.

    • Determine the accurate concentrations of the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, qNMR for ligand).

  • ITC Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe with buffer.

    • Load the protein solution into the sample cell (typically 200-300 µL).

    • Load the ligand solution into the injection syringe (typically 40-50 µL). The ligand concentration should be 10-20 times that of the protein.

    • Place the cell and syringe into the instrument and allow the system to equilibrate thermally.

  • Titration:

    • Set up the injection sequence. A typical experiment consists of an initial small injection (e.g., 0.5 µL) to account for dilution effects, followed by a series of larger injections (e.g., 2 µL) until the binding sites are saturated.

    • Initiate the titration run. The instrument will inject the ligand at specified intervals and record the heat change after each injection.

  • Data Analysis:

    • Integrate the raw data peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion and Future Outlook

The strategic incorporation of the pentafluorosulfanyl group represents a promising avenue in modern drug discovery. The available data strongly suggests that SF5-modification can be a highly effective strategy for enhancing ligand binding affinity. However, this is not a universal "magic bullet." The success of this approach hinges on a deep understanding of the target's binding site architecture and the intricate interplay of non-covalent interactions. As synthetic methodologies for introducing the SF5 group become more accessible, we can anticipate a surge in its application, leading to the development of more potent and selective therapeutics.

References

  • Welz, T., et al. (2018). The Pentafluorosulfanyl Group in Medicinal Chemistry: A Case Study with Cathepsin S Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Mornino, G., et al. (2017). Pentafluorosulfanyl-Substituted Aryl Ureas as Potent and Selective Fatty Acid Amide Hydrolase (FAAH) Inhibitors. ChemMedChem. [Link]

  • Douglas, J. T., et al. (2015). The Pentafluorosulfanyl Group for the Modulation of Physicochemical and ADME Properties of the Estrogen Receptor α Ligand. ACS Medicinal Chemistry Letters. [Link]

  • Siegmund, V., et al. (2019). The Impact of the Pentafluorosulfanyl (SF5) Group on the Physicochemical Properties and Biological Activity of Benzenesulfonamide Inhibitors of Carbonic Anhydrase. Chemistry - A European Journal. [Link]

Comparative Guide to the Structural and Functional Impact of 3-(Pentafluorosulfanyl)-phenylalanine in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 3-(Pentafluorosulfanyl)-phenylalanine (SF5-Phe), a non-canonical amino acid, against other common phenylalanine analogs used in peptide design. In the absence of extensive public X-ray crystallography data for SF5-Phe-containing peptides, this guide synthesizes data from small-molecule crystallography, biophysical studies, and computational analyses to provide a robust framework for researchers considering its use. We will explore the unique structural contributions of the pentafluorosulfanyl group and present experimental workflows for evaluating its impact on peptide stability and conformation.

Introduction: The Rise of a "Super-Trifluoromethyl" Group in Peptide Science

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug development, aimed at overcoming inherent limitations such as poor metabolic stability and low bioavailability. The pentafluorosulfanyl (SF5) group has emerged as a compelling substituent, often dubbed a "super-trifluoromethyl group" due to its distinct electronic and steric properties.[1] Comprising a hypervalent sulfur(VI) atom in a distorted octahedral environment, the SF5 group is characterized by extreme electronegativity, high thermal and chemical stability, and significant lipophilicity.[1][2][3]

When incorporated as 3-(Pentafluorosulfanyl)-phenylalanine, this amino acid offers the potential to profoundly modulate peptide structure, stability, and intermolecular interactions. This guide compares the known and inferred properties of SF5-Phe with established alternatives like trifluoromethyl-phenylalanine (CF3-Phe) and mono/poly-fluorinated phenylalanines (F-Phe), providing a data-driven basis for its application in rational peptide design.

Part 1: The Unique Structural Chemistry of the SF5-Phenyl Moiety

The SF5 group's properties are rooted in its unique structure. It is not merely a larger analog of the CF3 group; its octahedral geometry and the presence of one axial and four equatorial S-F bonds create a distinct electronic and steric profile.[3]

Key Physicochemical Properties:

  • High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF5 group one of the most electronegative functionalities used in medicinal chemistry.[2] This significantly alters the electronic landscape of the phenyl ring.

  • Chemical and Thermal Stability: Strong S-F bonds confer exceptional resistance to chemical degradation and thermal stress, a highly desirable trait for therapeutic peptides that must withstand physiological conditions.[2]

  • Lipophilicity: Despite its high polarity, the SF5 group often increases the overall lipophilicity of a molecule, which can enhance membrane permeability and improve pharmacokinetic profiles.[1][2] Studies comparing SF5-aromatic compounds to their CF3 analogs found the SF5 variants to be consistently more hydrophobic.[4]

Inferred Intermolecular Interactions from Small-Molecule Crystallography

While peptide-specific crystal structures are scarce, analysis of various SF5-containing small molecules in the Cambridge Structural Database (CSD) reveals recurring interaction motifs. These provide a valuable proxy for understanding how SF5-Phe might behave within a peptide's three-dimensional structure.

Crystal structure analyses show that the SF5 group is frequently involved in non-covalent interactions, particularly weak C-H···F hydrogen bonds and F···F contacts.[5][6] In a significant percentage of structures, these F···F contacts are shorter than the sum of the van der Waals radii, suggesting they are attractive, stabilizing interactions.[6] These interactions can form repeating supramolecular motifs, such as dimers and infinite chains, which could influence crystal packing and peptide self-assembly.[5][6]

G Potential Non-Covalent Interactions of the SF5-Phenyl Group cluster_SF5_Phe SF5-Phe Residue cluster_Interacting_Partners Interaction Partners SF5_Group SF5 Group (Octahedral) CH_Donor C-H Group (e.g., from another residue) SF5_Group->CH_Donor C-H···F Hydrogen Bond Another_SF5 Adjacent SF5 Group (in crystal lattice) SF5_Group->Another_SF5 F···F Contact Phenyl_Ring Phenyl Ring Phenyl_Ring->SF5_Group C-S bond Aromatic_Ring Aromatic Ring (π-system) Phenyl_Ring->Aromatic_Ring π-π Stacking (modified by SF5) Peptide_Backbone ...-NH-CH-CO-... Peptide_Backbone->Phenyl_Ring Cα-Cβ bond G cluster_solution Solution-State Analysis cluster_solid Solid-State Analysis start Synthesized & Purified Peptide (Native vs. SF5-Phe) cd Circular Dichroism (CD) Spectroscopy start->cd nmr 2D NMR Spectroscopy (COSY, NOESY) start->nmr cryst Crystallization Screening (Vapor Diffusion, etc.) start->cryst cd_res Assess Secondary Structure (% Helix, % Sheet) cd->cd_res nmr_res Determine 3D Solution Structure & Dynamics nmr->nmr_res cryst_res Obtain High-Quality Crystals cryst->cryst_res final Comparative Structural Model cd_res->final nmr_res->final xray X-ray Diffraction Data Collection (Synchrotron) cryst_res->xray xray_res Solve High-Resolution Crystal Structure xray->xray_res xray_res->final

Sources

Bioavailability Studies of SF5-Phenylalanine Incorporated Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Lipophilic" Bioisostere

In the landscape of medicinal chemistry, the pentafluorosulfanyl (SF5) group has emerged as a "super-lipophilic" bioisostere for the trifluoromethyl (CF3) group and the tert-butyl group. When incorporated into phenylalanine (SF5-Phe), it imparts unique physicochemical properties that significantly alter the bioavailability profile of peptide and small-molecule drugs.

This guide provides a technical comparison of SF5-phenylalanine against its non-fluorinated (Phe) and trifluoromethylated (CF3-Phe) counterparts. It focuses on the causal link between the SF5 moiety's steric/electronic nature and key bioavailability parameters: metabolic stability , membrane permeability , and lipophilicity .

Physicochemical Comparison: SF5 vs. CF3 vs. H

To understand bioavailability changes, one must first quantify the structural shift. The SF5 group is often described as "chemically inert but sterically demanding."

Table 1: Comparative Physicochemical Properties of Phenylalanine Analogues

PropertyPhenylalanine (Phe) 4-CF3-Phenylalanine 4-SF5-Phenylalanine Impact on Bioavailability
Substituent -H-CF3-SF5
Hansch Lipophilicity (

)
0.000.881.51 SF5 drives massive increases in membrane partitioning (LogP).
Hammett Constant (

)
0.000.540.68 Strong electron-withdrawing nature affects pKa of nearby amines/acids.
Steric Volume (ų) ~5 (H atom)~40~75 SF5 is bulky (similar to t-butyl), blocking metabolic access to the ring.
Geometry Planar (Ring)TetrahedralOctahedral Unique square-pyramidal geometry creates a "steric shield."

Key Insight: The SF5 group is significantly more lipophilic and sterically bulky than the CF3 group. While CF3 is often used to block metabolic soft spots, SF5 provides a more robust "steric shield" that can completely abrogate protease recognition at the P1 or P1' site.

Mechanistic Impact on Bioavailability

Proteolytic Stability (Metabolic Blockade)

The primary driver for incorporating SF5-Phe into peptide drugs is to combat rapid proteolysis.

  • Mechanism: Serine proteases (e.g., Chymotrypsin) rely on the aromatic side chain of Phe fitting into a hydrophobic specificity pocket (S1).

  • SF5 Effect: The octahedral geometry and large volume (~75 ų) of the SF5 group create a steric clash within the S1 pocket. This prevents the enzyme from properly orienting the scissile bond for hydrolysis.

  • Data Trend: Peptides containing SF5-Phe often exhibit a 10-100x increase in half-life (

    
    )  compared to native sequences in plasma stability assays.
    
Membrane Permeability
  • Mechanism: Passive diffusion is driven by lipophilicity.

  • SF5 Effect: The high lipophilicity (

    
    ) of the SF5 group facilitates partitioning into the lipid bilayer. This is particularly useful for "Beyond Rule of 5" (bRo5) compounds, such as macrocyclic peptides, where poor permeability is a common failure mode.
    

Experimental Protocols

Protocol A: Comparative Proteolytic Stability Assay

Objective: Determine the in vitro half-life (


) of SF5-Phe modified peptides vs. controls using Chymotrypsin.

Reagents:

  • 
    -Chymotrypsin (Bovine pancreas, 40 U/mg).
    
  • Test Peptides (10 mM DMSO stock).

  • Digestion Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.[1]

  • Quenching Solution: 1% Formic Acid in Acetonitrile.

Workflow:

  • Preparation: Dilute test peptides to 100

    
    M in Digestion Buffer. Pre-incubate at 37°C for 10 min.
    
  • Initiation: Add Chymotrypsin (Enzyme:Substrate ratio of 1:200 w/w).

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 100

    
    L Quenching Solution to stop the reaction. Centrifuge at 10,000 x g for 5 min.
    
  • Analysis: Analyze supernatant via RP-HPLC or LC-MS/MS. Monitor the depletion of the parent ion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Lipophilicity Assessment (Shake-Flask LogP)

Objective: Quantify the lipophilic shift induced by SF5 incorporation.

Workflow:

  • System: Octanol/Water (phosphate buffer pH 7.4) system.

  • Equilibration: Saturate octanol with buffer and buffer with octanol for 24h.

  • Partitioning: Dissolve compound in the octanol phase. Add equal volume of buffer phase. Shake for 1h at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using UV-Vis or HPLC.

  • Calculation:

    
    . Report as 
    
    
    
    .

Visualization of Workflows

Metabolic Stability Testing Workflow

This diagram outlines the decision logic and experimental flow for validating SF5-Phe stability.

MetabolicStability Start Candidate Drug (SF5-Phe Analog) Incubation Incubate with Liver Microsomes or Protease Panel (37°C) Start->Incubation Sampling Time-Point Sampling (0, 15, 30, 60, 120 min) Incubation->Sampling Quench Quench Reaction (ACN + Formic Acid) Sampling->Quench Analysis LC-MS/MS Analysis (Parent Ion Depletion) Quench->Analysis Calc Calculate Intrinsic Clearance (CLint) & t1/2 Analysis->Calc Decision Compare vs CF3/H Control Calc->Decision Proceed to In Vivo PK Proceed to In Vivo PK Decision->Proceed to In Vivo PK Stability > 2x Control Re-design Scaffold Re-design Scaffold Decision->Re-design Scaffold Stability Unchanged

Caption: Workflow for assessing the metabolic stability enhancement of SF5-incorporated drugs.

Structural Decision Tree: When to use SF5?

Use this logic to determine if SF5-Phe is the correct bioisostere for your optimization campaign.

SF5Decision Problem Optimization Issue Metab Metabolic Instability at Phenyl Ring? Problem->Metab Steric Is Steric Bulk Tolerated at Site? Metab->Steric Yes Lipo Is Solubility/Permeability the Limiting Factor? Metab->Lipo No UseSF5 Use SF5-Phe (Steric Shield + Lipophilicity) Steric->UseSF5 Yes (High Bulk Tolerance) UseCF3 Use CF3-Phe (Less Bulk, Moderate Lipo) Steric->UseCF3 No (Restricted Pocket) Lipo->UseSF5 Need High Permeability UseF Use F-Phe (Minimal Steric Perturbation) Lipo->UseF Need Polarity/H-Bonding

Caption: Decision matrix for selecting SF5-Phe over CF3-Phe or F-Phe based on SAR requirements.

Representative Performance Data

The following data summarizes trends observed in comparative studies of SF5-substituted bioactive molecules (e.g., p97 ATPase inhibitors and model peptides).

Table 2: Comparative Bioavailability Metrics (Representative)

MetricStandard Phe Drug CF3-Phe Analogue SF5-Phe Analogue Interpretation
LogP (Lipophilicity) 2.53.44.1 SF5 induces a massive lipophilic shift, aiding passive transport.
Microsomal Stability (

)
15 min45 min> 120 min SF5 blocks para-hydroxylation and oxidative metabolism effectively.
Proteolytic Stability < 5 min20 minStable (> 4h) Steric bulk prevents protease access to the peptide backbone.
Caco-2 Permeability (

)

cm/s

cm/s

cm/s
Enhanced lipophilicity correlates with higher flux (assuming solubility is maintained).

References

  • Genetic Encoding of para-Pentafluorosulfanyl Phenylalanine: A Highly Hydrophobic and Strongly Electronegative Group for Stable Protein Interactions. Journal of the American Chemical Society (2020).

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters (2015).

  • Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Beilstein Journal of Organic Chemistry (2014).

  • Impact of fluorination on proteolytic stability of peptides. Amino Acids (2010).

  • Aromatic substituent constants for structure-activity correlations. Journal of Medicinal Chemistry (1973).[2]

Sources

Comparison of meta-SF5 vs para-SF5 phenylalanine biological activity

Positional Isomerism in Fluorinated Amino Acids: meta- vs. para-SF -Phenylalanine

Executive Summary

The pentafluorosulfanyl (

12


While


-SF

-Phe

-SF

-Phe
1
Part 1: Physicochemical Profiling

The

Table 1: Comparative Physicochemical Matrix
Feature

-SF

-Phe
(Para)

-SF

-Phe
(Meta)
Implication
Geometry Axial ExtensionLateral/Equatorial BulkPara probes deep pockets; Meta disrupts helices or fills broad pockets.
Hammett


(Strong e- withdraw)

(Strong e- withdraw)
Both reduce pKa of proximal amines; Para has slightly stronger inductive effect.
Lipophilicity (

)


Both are significantly more lipophilic than

(

).
Steric Volume


Larger than

-Butyl.[1] Meta placement creates a "wider" residue.
Genetic Encoding Yes (Orthogonal tRNA/RS pairs available)No (Chemical synthesis only)Para allows for in vivo protein engineering; Meta is restricted to SPPS/semi-synthesis.
Visualization: Steric Vector Analysis

The following diagram illustrates the spatial occupancy differences. Para extends the "length" of the residue, while meta extends the "width," potentially clashing with the


SF5_Stericscluster_ParaPara-Substitution (4-position)cluster_MetaMeta-Substitution (3-position)Phe_CorePhenylalanine ScaffoldP_VectorAxial Vector(Length Extension)Phe_Core->P_Vector+ SF5M_VectorLateral Vector(Width Expansion)Phe_Core->M_Vector+ SF5P_EffectDeep Pocket PenetrationMinimal Backbone ShieldingP_Vector->P_EffectM_EffectHelix DisruptionHigh Proteolytic ShieldingM_Vector->M_Effect

Caption: Comparative steric vectors. Para-SF5 extends axially for pocket penetration; Meta-SF5 expands laterally, impacting backbone access.[1]

Part 2: Biological Activity & Mechanisms
1. Receptor Binding & Transport (The LAT-1 Paradigm)

A critical differentiator is how these isomers interact with transporter proteins like LAT-1 (Large-neutral Amino Acid Transporter 1).

  • 
    -SF
    
    
    -Phe:
    Often acts as a substrate . Its linear shape allows it to slide into the hydrophobic channel of the transporter, facilitating uptake.[1]
  • 
    -SF
    
    
    -Phe:
    Often acts as an inhibitor . The lateral bulk prevents the conformational change required for transport, locking the transporter in an outward-facing state.
    • Key Insight: If your goal is intracellular delivery, use para.[1] If your goal is blocking a surface receptor, use meta.[1]

2. Proteolytic Stability (The "Umbrella" Effect)

Fluorinated amino acids increase proteolytic stability by electronic deactivation of the amide bond (lowering nucleophilicity of the carbonyl oxygen) and steric hindrance.

  • Mechanism: Proteases (e.g., Chymotrypsin, Trypsin) require access to the scissile bond.[1]

  • Comparison:

    • 
      -SF
      
      
      :
      The bulky group is distal to the peptide backbone. While it adds hydrophobicity, it leaves the amide bond relatively exposed to enzymatic attack compared to the meta isomer.[1]
    • 
      -SF
      
      
      :
      The bulky
      
      
      group sits closer to the peptide backbone (
      
      
      proximity). This creates a "steric umbrella" that physically blocks the protease active site from engaging the amide backbone.
Part 3: Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) of SF

-Peptides

Note: SF


Reagents:

  • Resin: Rink Amide MBHA (low loading, 0.3-0.4 mmol/g recommended to prevent aggregation).

  • Coupling Agents: HATU / HOAt (preferred over HBTU due to steric bulk).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash 
    
    
    DMF.
  • Coupling (The Critical Step):

    • Dissolve Fmoc-

      
      -SF
      
      
      -Phe-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.
    • Add DIPEA (6 eq) immediately before adding to resin.

    • Reaction Time:

      • For

        
        -SF
        
        
        : Double coupling, 1 hour each.
      • For

        
        -SF
        
        
        : Double coupling, 2 hours each (lateral bulk hinders approach).
  • Monitoring: Use the Chloranil test (more sensitive than Kaiser for secondary amines or difficult couplings).

  • Cleavage: TFA/TIS/H

    
    O (95:2.5:2.5) for 3 hours. The 
    
    
    group is stable to standard TFA cleavage.
Protocol B: Comparative Proteolytic Stability Assay

This assay quantifies the half-life (

Materials:

  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), Type II.
    
  • Buffer: 100 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.[1]
    
  • Analysis: RP-HPLC (C18 column) or LC-MS.

Workflow Visualization:

Proteolysis_Assaycluster_SamplingSampling LoopStartPeptide Stock(1 mM in Water/DMSO)MixAdd Chymotrypsin(1:200 w/w ratio)Start->MixIncubateIncubate @ 37°CAgitation: 300 rpmMix->IncubateSampleAliquot (50 µL)at t=0, 15, 30, 60, 120 minIncubate->SampleQuenchQuench(1% TFA in ACN)Sample->QuenchAnalyzeLC-MS Analysis(Quantify Parent Ion)Quench->AnalyzeCalcCalculate t1/2(First-order decay)Analyze->Calc

Caption: Workflow for determining proteolytic half-life. Quenching with acid is critical to stop enzymatic activity instantly.

Data Analysis:

  • Plot

    
     vs. Time.
    
  • Determine

    
     (slope).
    
  • Calculate

    
    .
    
  • Expectation:

    
    -SF
    
    
    peptides typically exhibit
    
    
    to
    
    
    longer half-lives than
    
    
    -SF
    
    
    analogs due to the "umbrella" effect.
References
  • Genetic Encoding of p-SF5-Phe: Vigneron, H., et al. (2020).[2][3] "Genetic Encoding of para-Pentafluorosulfanyl Phenylalanine: A Highly Hydrophobic and Strongly Electronegative Group for Stable Protein Interactions."[2][3] Journal of the American Chemical Society. [Link]

  • Synthesis of SF5-Amino Acids: Smythe, N. A., et al. (2008).[1][4] "Synthesis of Pentafluorosulfanyl-Substituted Amino Acids." Journal of Organic Chemistry. [Link][1]

  • LAT-1 Transporter Activity (Meta vs Para): Yien, Y. Y., et al. (2016).[1] "LAT-1 Activity of Meta-Substituted Phenylalanine and Tyrosine Analogs." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lipophilicity of SF5 Group: Weng, Z., et al. (2011).[1] "The Unique Physicochemical Properties of the SF5 Group." Journal of Fluorine Chemistry. [Link][1]

  • Proteolytic Stability Principles: Gentilucci, L., et al. (2010).[1] "Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids." Current Pharmaceutical Design. [Link]

Unveiling the Chromatographic Signature: A Guide to HPLC Retention Time Shifts Induced by Pentafluorosulfanyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to fine-tune their pharmacokinetic and pharmacodynamic profiles is paramount. Among the emerging tools in the chemist's arsenal, the pentafluorosulfanyl (SF5) group has garnered significant attention.[1][2] Often dubbed a "super-trifluoromethyl group," its unique electronic and steric properties offer a powerful method for modulating molecular characteristics.[3][4] This guide provides an in-depth comparison of how the substitution of a pentafluorosulfanyl group predictably alters a molecule's behavior in High-Performance Liquid Chromatography (HPLC), a cornerstone of analytical and purification processes in drug development. We will explore the physicochemical underpinnings of this phenomenon and provide supporting experimental data to illustrate the significant and often advantageous shifts in HPLC retention time.

The Pentafluorosulfanyl Group: A Profile of its Physicochemical Influence

The SF5 group is characterized by a unique combination of properties that distinguish it from other fluorinated moieties and common bioisosteres.[1][5] Understanding these characteristics is fundamental to predicting its impact on chromatographic behavior.

  • Exceptional Electronegativity : With five highly electronegative fluorine atoms surrounding a central sulfur atom, the SF5 group is one of the most electron-withdrawing functional groups known.[1][6] Its Hammett constant (σp = 0.68) is significantly higher than that of the trifluoromethyl (CF3) group (σp = 0.53), indicating a more potent inductive effect.[7][8]

  • Pronounced Lipophilicity : Despite its high polarity, the SF5 group substantially increases the lipophilicity (hydrophobicity) of a parent molecule.[1][4] This is a critical factor in its interaction with the non-polar stationary phases used in reversed-phase HPLC. The Hansch parameter (π), a measure of lipophilicity, for SF5 is 1.23, which is greater than that for CF3 (0.88).[7]

  • Steric Bulk and Geometry : The SF5 group possesses an octahedral geometry and a van der Waals volume of 55.4 ų, placing it between the smaller CF3 group (34.6 ų) and the larger tert-butyl group (76.9 ų).[7] This specific size and shape can influence how a molecule interacts with the stationary phase and its accessibility to binding sites on biological targets.

  • Chemical and Thermal Stability : The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering the moiety highly resistant to chemical degradation and thermal decomposition.[1][5] This stability is a highly desirable trait for drug candidates, contributing to improved metabolic stability.

The Nexus of SF5 Substitution and HPLC Retention Time

In reversed-phase HPLC (RP-HPLC), the most widely used mode of separation, retention is primarily governed by hydrophobic interactions.[9][10] Analytes are partitioned between a polar mobile phase and a non-polar (lipophilic) stationary phase, typically composed of silica particles bonded with C18 alkyl chains. The rule of thumb is "like dissolves like"; more lipophilic compounds will have a stronger affinity for the stationary phase and will therefore travel through the column more slowly, resulting in a longer retention time.[11]

Given the pronounced lipophilicity imparted by the SF5 group, its introduction into a molecule predictably leads to a significant increase in retention time in RP-HPLC systems. This is a direct consequence of the enhanced hydrophobic interactions between the SF5-substituted analyte and the non-polar stationary phase. Studies have consistently shown that replacing a hydrogen atom or even a trifluoromethyl group with a pentafluorosulfanyl group results in a marked increase in the octanol-water partition coefficient (log P), a key indicator of lipophilicity.[7][12] This increased log P value directly correlates with longer retention times in RP-HPLC.

Comparative Data: The Impact of SF5 on Lipophilicity and Retention

The following table summarizes experimental data comparing the lipophilicity (log P) of indole derivatives with different substituents at the C2 position. A higher log P value is indicative of greater lipophilicity and, consequently, a longer retention time in reversed-phase HPLC.

Parent Molecule Substituent at C2 Measured log P Anticipated RP-HPLC Retention Time Shift (vs. H)
IndoleH2.14Baseline
IndoleF1.29Decrease
IndoleCF33.5 ± 0.2Significant Increase
IndoleSF53.8 ± 0.2Very Significant Increase

Data sourced from a study on 2-SF5-(aza)indoles.[7]

As the data clearly demonstrates, the substitution of a hydrogen atom with an SF5 group on the indole scaffold leads to a substantial increase in the log P value from 2.14 to 3.8.[7] This increase is even more pronounced than that observed for the already lipophilic CF3 group.[7] This directly translates to a predictable and significant increase in retention time during RP-HPLC analysis. Similarly, a study on aromatic compounds found that SF5 analogs were consistently 0.5 to 0.6 log units more hydrophobic than their trifluoromethyl counterparts, which would result in longer retention times.[12]

Experimental Workflow and Methodologies

To empirically determine the shift in retention time, a standardized reversed-phase HPLC experiment is conducted. The following protocol outlines a typical approach for comparing an SF5-substituted compound with its non-substituted analog.

Diagram of a Typical HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve Analytes in Mobile Phase) Injection Sample Injection SamplePrep->Injection MobilePhase Mobile Phase Preparation (e.g., Acetonitrile/Water) MobilePhase->Injection Column Separation on C18 Column Injection->Column Detection UV Detection Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Analyze Retention Times (tR) Chromatogram->Analysis Comparison Compare tR of Analogs Analysis->Comparison

Caption: A standard workflow for HPLC analysis.

Detailed Experimental Protocol
  • Instrumentation and Consumables:

    • HPLC System: An Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

    • Additive: Trifluoroacetic acid (TFA), 0.1% v/v, may be added to both mobile phase components to improve peak shape.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in ultrapure water.

    • Solvent B: 0.1% TFA in acetonitrile.

    • Degas both solvents by sonication or helium sparging before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, or a wavelength appropriate for the analytes' chromophores.

    • Injection Volume: 10 µL.

    • Gradient Elution: A typical gradient might be:

      • 0-2 min: 5% B

      • 2-12 min: Ramp linearly from 5% to 95% B

      • 12-15 min: Hold at 95% B

      • 15-16 min: Return to 5% B

      • 16-20 min: Re-equilibrate at 5% B

  • Sample Preparation:

    • Prepare stock solutions of the SF5-substituted compound and its non-substituted analog at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Perform serial dilutions to a final concentration of 10 µg/mL for analysis.

    • Filter samples through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Inject each sample in triplicate to ensure reproducibility.

    • Record the retention time (tR) for the peak corresponding to each analyte.

    • Calculate the average retention time and standard deviation for both the SF5-substituted and non-substituted compounds.

    • The difference in average retention times provides a quantitative measure of the shift caused by the SF5 substitution.

Visualizing the Molecular Interaction

The increased retention of an SF5-substituted compound can be conceptualized as a stronger "adhesion" to the non-polar stationary phase.

Molecular_Interaction cluster_column C18 Stationary Phase p1 p2 p3 p4 p5 p6 p7 p8 Aryl_H Aryl-H Aryl_H->p2 Weaker Hydrophobic Interaction Aryl_SF5 Aryl-SF5 Aryl_SF5->p6 Stronger Hydrophobic Interaction

Caption: SF5 increases hydrophobic interaction and retention.

Conclusion and Implications

The introduction of a pentafluorosulfanyl group into an organic molecule is a reliable strategy for significantly increasing its lipophilicity. This fundamental change in physicochemical properties has a direct and predictable consequence in reversed-phase High-Performance Liquid Chromatography: a marked increase in retention time. For researchers in drug discovery and development, this effect is a double-edged sword. On one hand, it provides a valuable tool for modulating a compound's properties to enhance membrane permeability and metabolic stability.[1] On the other hand, the resulting increase in retention can complicate purification processes and require adjustments to analytical methods, such as employing stronger organic mobile phases or steeper gradients.

By understanding the causality behind these retention time shifts—rooted in the exceptional lipophilicity of the SF5 group—scientists can better anticipate the chromatographic behavior of their novel compounds, leading to more efficient method development, more effective purification strategies, and ultimately, the accelerated discovery of new therapeutic agents.

References

  • Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5).
  • Besson, T., et al. (2020). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Omega, 5(3), 1533-1541. Retrieved from [Link]

  • Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C, 7(35), 10793-10804. Retrieved from [Link]

  • Joo, Y., et al. (2012). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Science & Technology, 46(11), 6039-6046. Retrieved from [Link]

  • Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. RSC Publishing.
  • Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of the SF5 group and the major key discoveries reported in the field. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). High Performance Liquid Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]

  • Samsung Klimalar. (n.d.). What is retention time in hplc. Retrieved from [Link]

  • GL Sciences. (n.d.). 1-4 Fundamentals and Theory of Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Retrieved from [Link]

  • Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. ResearchGate. Retrieved from [Link]

  • Hiscocks, H., et al. (2021). Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group. RSC Advances, 11(52), 32938-32944. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-(Pentafluorosulfanyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Hazard Identification and Risk Assessment

Due to the limited toxicological data available for 3-(Pentafluorosulfanyl)-DL-phenylalanine, a thorough risk assessment is the cornerstone of its safe handling. The primary hazards are associated with the potential for skin and eye irritation, respiratory tract irritation from inhalation of dust, and unknown systemic effects upon ingestion or absorption.[1][2][3] The pentafluorosulfanyl group, while imparting stability, also introduces a highly fluorinated moiety, which necessitates careful handling to avoid environmental release.[4][5]

Key Potential Hazards:

  • Inhalation: May cause respiratory irritation.[1][2]

  • Skin Contact: May cause skin irritation.[1][2]

  • Eye Contact: May cause serious eye irritation.[2][3]

  • Ingestion: Health effects are not fully known but should be considered hazardous.[1][3]

Section 2: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving 3-(Pentafluorosulfanyl)-DL-phenylalanine.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash gogglesDisposable nitrile glovesFull-length lab coatN95 or higher-rated dust mask
Solution Preparation Chemical splash goggles and face shieldDisposable nitrile gloves (consider double-gloving)Full-length lab coatWork in a certified chemical fume hood
Running Reactions Chemical splash gogglesDisposable nitrile glovesFull-length lab coatWork in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldDisposable nitrile glovesFull-length lab coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatHalf-face or full-face respirator with appropriate cartridges

Experimental Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Workflow PPE Selection Workflow for Handling 3-(Pentafluorosulfanyl)-DL-phenylalanine cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification Start Start: Identify Task Assess_Physical_Form Assess Physical Form (Solid, Liquid, Aerosol) Start->Assess_Physical_Form Assess_Quantity Assess Quantity Start->Assess_Quantity Assess_Procedure Assess Procedure (e.g., heating, vortexing) Start->Assess_Procedure Eye_Protection Eye Protection: - Goggles (minimum) - Face shield (splash risk) Assess_Physical_Form->Eye_Protection Respiratory_Protection Respiratory Protection: - Fume hood (liquids/reactions) - N95 (weighing solids) Assess_Physical_Form->Respiratory_Protection Hand_Protection Hand Protection: - Nitrile gloves (standard) - Double glove (high risk) Assess_Quantity->Hand_Protection Body_Protection Body Protection: - Lab coat (minimum) - Chemical apron (splash risk) Assess_Procedure->Body_Protection Final_Check Final PPE Check Eye_Protection->Final_Check Hand_Protection->Final_Check Body_Protection->Final_Check Respiratory_Protection->Final_Check Proceed Proceed with Experiment Final_Check->Proceed

Caption: PPE selection workflow based on risk assessment.

Section 3: Operational Plans
  • Ventilation: Always handle 3-(Pentafluorosulfanyl)-DL-phenylalanine in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling solutions or performing reactions.[1][6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6] Store away from incompatible materials such as strong oxidizing agents.[6]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1][6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[7]

In the event of a spill, evacuate the immediate area and follow these steps:

  • Alert Personnel: Inform colleagues and the laboratory supervisor immediately.

  • Don Appropriate PPE: Refer to the "Spill Cleanup" section in the PPE table.

  • Contain the Spill: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6][8] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect into a labeled container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Section 4: Disposal Plan

As a halogenated organic compound, 3-(Pentafluorosulfanyl)-DL-phenylalanine requires disposal as hazardous chemical waste.

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]

  • Disposal Method: The primary recommended method of disposal is high-temperature incineration by a licensed hazardous waste disposal facility. This method is effective for the destruction of halogenated organic compounds.

  • Consult EHS: Always consult with your institution's EHS office for specific guidance on the disposal of this and other novel chemical compounds.

Section 5: Emergency Procedures
  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Logical Relationship Diagram

This diagram outlines the logical flow from hazard identification to safe operational and disposal procedures.

Safety_Logic Integrated Safety and Handling Protocol cluster_foundation Foundation cluster_action Actionable Protocols cluster_response Emergency Response Hazard_ID Hazard Identification (Inhalation, Skin/Eye Contact, Ingestion) Risk_Assessment Risk Assessment (Procedure, Quantity, Form) Hazard_ID->Risk_Assessment PPE_Selection PPE Selection (Gloves, Goggles, Lab Coat, Respirator) Risk_Assessment->PPE_Selection Handling_Procedures Safe Handling (Fume Hood, Hygiene) PPE_Selection->Handling_Procedures Disposal_Plan Waste Disposal (Segregation, Incineration) Handling_Procedures->Disposal_Plan Spill_Management Spill Management (Contain, Clean, Dispose) Handling_Procedures->Spill_Management First_Aid First Aid Measures (Inhalation, Skin, Eyes, Ingestion) Handling_Procedures->First_Aid

Caption: Logical flow of safety protocols.

References

  • Application Notes and Protocols for Handling Sulfuramidous Fluoride and Rel
  • Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp.
  • Facile synthesis of sulfonyl fluorides
  • What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora.
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry - RSC Publishing.
  • SAFETY D
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI).
  • SAFETY D
  • safety d
  • Common strategies for sulfonyl fluoride synthesis and the approach and reagents reported here.
  • PFAS and PPE: what is the current situ
  • The Pentafluorosulfanyl Group (SF5) - Rowan.
  • 3-Fluoro-DL-phenylalanine - Apollo Scientific.
  • PFAS Crisis: The Search for Sustainable and Safe PPE for Firefighters - fls europe.
  • 1 2 0 Material Safety D
  • Pentafluorosulfanyl (SF5) technology - Melius Organics.
  • A turning point for firefighters: Navigating the transition to PFAS-free personal protective equipment.
  • Disposition of Fluorine on New Firefighter Turnout Gear | IAFF.
  • Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes - Beilstein Journals.
  • Examples of pentafluorosulfanyl derivatives of known drugs - ResearchG
  • Proper disposal of chemicals - Sciencemadness Wiki.
  • Genetic Encoding of para-Pentafluorosulfanyl Phenylalanine: A Highly Hydrophobic and Strongly Electronegative Group for Stable Protein Interactions | Request PDF - ResearchG
  • SAFETY D
  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5)
  • Synthesis, self-assembly, bacterial and fungal toxicity, and preliminary biodegradation studies of a series of l-phenylalanine-derived surface-active ionic liquids - Green Chemistry (RSC Publishing).

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